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6-Bromo-3-chloro-4-hydroxy-2-methylquinoline Documentation Hub

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  • Product: 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline
  • CAS: 1333254-43-5

Core Science & Biosynthesis

Foundational

Technical Profile: 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline

The following technical guide provides an in-depth profile of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline , a specialized heterocyclic scaffold used in medicinal chemistry. [1][2][3][4][5] Compound Identity & Core Data...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline , a specialized heterocyclic scaffold used in medicinal chemistry.

[1][2][3][4][5]

Compound Identity & Core Data

This compound is a poly-functionalized quinoline derivative serving as a critical intermediate in the synthesis of pharmaceuticals, particularly modulators of Tumor Necrosis Factor-alpha (TNF-


) and other kinase inhibitors.[1] It exists in tautomeric equilibrium, predominantly favoring the 4-quinolone form in solution.
Property Data
Chemical Name 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline
CAS Registry Number 1333254-43-5
Alternative Names 6-Bromo-3-chloro-2-methylquinolin-4(1H)-one;6-Bromo-3-chloro-2-methyl-4-quinolinol
Molecular Formula C

H

BrClNO
Molecular Weight 272.53 g/mol
Exact Mass 270.9400
SMILES CC1=NC2=C(C=C(C=C2)Br)C(O)=C1Cl
InChI Key NPDAQPXGOAYKAV-UHFFFAOYSA-N (Analogous structure)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Structural Chemistry & Tautomerism

The reactivity of this molecule is defined by the 4-hydroxyquinoline


 4-quinolone  tautomerism.[1] While often named as a "4-hydroxy" derivative, X-ray crystallography and NMR studies of similar analogs confirm that the 4-quinolone (keto)  tautomer is the stable species in the solid state and in polar solvents.[1]
  • C3-Position (Chloro): The chlorine atom at position 3 is introduced via electrophilic aromatic substitution.[1] It sterically influences the C4-carbonyl/hydroxyl group, altering the binding kinetics in enzyme pockets.

  • C6-Position (Bromo): The bromine atom serves as a "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the core scaffold into complex pharmacophores.[1]

Tautomeric Equilibrium Diagram

Tautomerism cluster_0 Tautomeric Forms Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Keto Keto Form (4-Quinolone) Amide-like Character (Dominant Species) Enol->Keto  Proton Transfer  

Figure 1: The tautomeric shift favors the keto form (right) due to the stability of the vinylogous amide system.

Synthesis Protocols

The synthesis of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline is typically achieved via a two-stage workflow: the construction of the quinoline core followed by regioselective chlorination.[1]

Stage 1: Core Construction (Knorr Quinoline Synthesis)

The precursor, 6-Bromo-4-hydroxy-2-methylquinoline (CAS 103030-28-0) , is synthesized by condensing 4-bromoaniline with ethyl acetoacetate.[1]

  • Reagents: 4-Bromoaniline, Ethyl Acetoacetate, Polyphosphoric Acid (PPA) or Diphenyl Ether.

  • Mechanism: Acid-catalyzed condensation forms an enamine intermediate, which undergoes thermal cyclization.

Stage 2: Regioselective Chlorination

Direct chlorination at the C3 position is achieved using N-Chlorosuccinimide (NCS) or Sulfuryl Chloride.[1] The electron-donating hydroxyl group (or the keto oxygen) activates the C3 position for electrophilic attack.[1]

Detailed Protocol (Self-Validating)

Objective: Synthesis of CAS 1333254-43-5 from CAS 103030-28-0.

  • Preparation:

    • Charge a reaction vessel with 6-Bromo-4-hydroxy-2-methylquinoline (1.0 eq) and Acetonitrile (10 volumes) or Acetic Acid .

    • Ensure the starting material is fully suspended or dissolved (heating to 50°C may be required).

  • Chlorination:

    • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes.

    • Validation Point: Monitor the reaction via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Reaction Conditions:

    • Heat the mixture to 80°C for 2–4 hours.

    • Observation: The suspension often clears as the intermediate forms, then precipitates the product.

  • Work-up:

    • Cool to room temperature.[2]

    • Pour the mixture into ice-water (20 volumes).

    • Filter the resulting precipitate.[3]

    • Wash the cake with water (to remove succinimide byproduct) and cold ethanol.

  • Purification:

    • Recrystallize from Ethanol/DMF if high purity (>98%) is required.

Synthesis Workflow Diagram

Synthesis Start 4-Bromoaniline + Ethyl Acetoacetate Inter1 Intermediate: Beta-Keto Anilide Start->Inter1 Condensation (110°C) Core Precursor: 6-Bromo-4-hydroxy-2-methylquinoline (CAS 103030-28-0) Inter1->Core Knorr Cyclization (250°C or PPA) Product Target: 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline (CAS 1333254-43-5) Core->Product Electrophilic Chlorination (C3) Reagent Reagent: N-Chlorosuccinimide (NCS) Solvent: Acetonitrile, 80°C Reagent->Product

Figure 2: Stepwise synthetic pathway from raw aniline to the final chlorinated scaffold.

Applications in Drug Discovery

This compound acts as a versatile "Type II" kinase inhibitor scaffold. The 4-hydroxy/keto group functions as a hydrogen bond donor/acceptor pair, often interacting with the "hinge region" of kinase enzymes.

  • TNF-

    
     Modulation:  Derivatives of this scaffold have been cited in patents (e.g., WO2017023905) for treating autoimmune disorders by modulating Tumor Necrosis Factor activity.[2]
    
  • Antimicrobial Agents: The 3-chloro-4-quinolone core mimics the structure of fluoroquinolones, providing a baseline for antibacterial screening.[1]

  • Intermediate Utility:

    • POCl

      
       Reaction:  Converts the 4-hydroxy group to a 4-chloro group (yielding 6-Bromo-3,4-dichloro-2-methylquinoline ), enabling nucleophilic aromatic substitution (
      
      
      
      ) with amines to create complex drug candidates.[1]

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • Use in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • In case of contact with eyes, rinse immediately with polyethylene glycol (PEG 400) or water.

References

  • SynQuest Laboratories. (2024). Product Specification: 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline (CAS 1333254-43-5).[1][4][5][6][7] Retrieved from

  • World Intellectual Property Organization. (2017). Heterocyclic compounds useful as modulators of TNF alpha. Patent WO2017023905A1.[2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 103030-28-0 (Precursor). Retrieved from

  • BioBlocks. (2024). Building Block Catalog: Quinolines. Retrieved from

Sources

Exploratory

Chemical Properties of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline

Technical Guide for Medicinal Chemistry & Drug Development Executive Summary 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline (CAS: 1333254-43-5) is a highly functionalized heterocyclic scaffold used primarily as an intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

6-Bromo-3-chloro-4-hydroxy-2-methylquinoline (CAS: 1333254-43-5) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of antitubercular agents (e.g., diarylquinolines like Bedaquiline analogs), antimalarials, and kinase inhibitors.[1][2][3]

Its value lies in its orthogonal reactivity : the molecule presents four distinct sites for chemical modification—a nucleophilic oxygen/nitrogen system (tautomeric core), an electrophilic C3-chlorine, a cross-coupling-ready C6-bromine, and a sterically defining C2-methyl group. This guide details its physicochemical behavior, synthesis logic, and reactivity profile.

Physicochemical Profile & Structural Analysis[4]

Chemical Identity
PropertyDetail
IUPAC Name 6-Bromo-3-chloro-2-methylquinolin-4-ol
CAS Number 1333254-43-5
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol
Appearance Off-white to pale yellow solid
Melting Point >250 °C (Predicted, due to intermolecular H-bonding)
Solubility Low in water; Soluble in DMSO, DMF, hot acetic acid
Tautomerism: The 4-Quinolone Dominance

A critical feature of this molecule is the keto-enol tautomerism.[1] While often named "4-hydroxy," experimental evidence in the solid state and polar solvents confirms the 4-quinolone (NH-keto) tautomer is the predominant species.

  • Implication for Reactivity: Reactions targeting the oxygen (O-alkylation) require specific hard electrophiles or silver salts. Under neutral or basic conditions with soft electrophiles, N-alkylation often competes or dominates.

  • Implication for Solubility: The NH-keto form creates strong intermolecular hydrogen bond networks (dimers), significantly raising the melting point and reducing solubility in non-polar solvents.

Synthetic Pathways & Causality

The synthesis of this polysubstituted core requires a strategic order of operations to ensure correct regiochemistry. The most robust route employs a Conrad-Limpach Cyclization followed by electrophilic halogenation.

Synthesis Workflow (Logic & Protocol)

Step 1: Enamine Formation Condensation of 4-bromoaniline with ethyl acetoacetate.[1]

  • Why: Establishes the C6-Br and C2-Me positions early.

Step 2: Thermal Cyclization High-temperature cyclization (250°C in Dowtherm A) forms the quinoline ring.

  • Why: Kinetic control favors the formation of the 4-hydroxy isomer over the 2-hydroxy isomer.[1]

Step 3: Regioselective C3-Chlorination Electrophilic chlorination using N-chlorosuccinimide (NCS).

  • Why: The C3 position in 4-quinolones is electron-rich (vinologous enamine character).[1] NCS provides a mild source of Cl+ that avoids over-chlorination or oxidation of the ring.

Visualization of Synthesis Logic

SynthesisPath Start 4-Bromoaniline + Ethyl Acetoacetate Inter1 Enamine Intermediate (Ethyl 3-(4-bromophenylamino)but-2-enoate) Start->Inter1 Acid Cat. Dehydration Cyclized 6-Bromo-4-hydroxy- 2-methylquinoline Inter1->Cyclized 250°C Conrad-Limpach Final 6-Bromo-3-chloro- 4-hydroxy-2-methylquinoline Cyclized->Final NCS, Acetonitrile Electrophilic Sub. at C3

Caption: Step-wise construction of the 6-bromo-3-chloro-4-hydroxy-2-methylquinoline scaffold ensuring regiochemical fidelity.

Experimental Protocols

Protocol A: C3-Chlorination of 6-Bromo-4-hydroxy-2-methylquinoline

Note: This protocol assumes the starting material (6-bromo-4-hydroxy-2-methylquinoline) is already available via standard Conrad-Limpach synthesis.[1]

Reagents:

  • Substrate: 6-Bromo-4-hydroxy-2-methylquinoline (1.0 eq)[1]

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)

  • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid

Procedure:

  • Dissolution: Suspend the quinoline substrate in ACN (10 mL per gram).

  • Addition: Add NCS portion-wise at room temperature.

  • Reaction: Heat the mixture to 50–60°C. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The C3-H is replaced by C3-Cl.

  • Workup: Cool the mixture. The product often precipitates due to the hydrophobic effect of the chlorine atom. Filter the solid.[4]

  • Purification: Wash the cake with cold water (to remove succinimide byproduct) and cold ACN. Dry under vacuum.

Validation Criteria:

  • MS (ESI): Look for the characteristic isotope pattern. Br (1:1) and Cl (3:1) interaction creates a distinct M, M+2, M+4 pattern.

  • 1H NMR: Disappearance of the C3-H singlet (typically ~6.0 ppm in the precursor).

Reactivity & Functionalization Profile

This scaffold is a "privileged structure" because it allows sequential functionalization.

Reactivity Map
SiteReactivity TypePreferred TransformationConditions
C4-OH Nucleophilic / Leaving Group PrecursorConversion to 4-Cl (Aromatization)POCl₃, reflux.[1] Yields 4,6-dichloro intermediate.[4]
C6-Br Electrophilic (Aryl Halide)Suzuki-Miyaura Coupling Pd(PPh₃)₄, Arylboronic acid, Na₂CO₃.
C3-Cl Steric / Electronic ModulatorDifficult to displace ; modifies pKaGenerally inert to standard Pd-coupling unless specialized ligands (e.g., Buchwald biarylphosphines) are used.
N1 NucleophilicN-Alkylation Alkyl halide, K₂CO₃, DMF.[5]
Visualization of Reactivity

Reactivity Center 6-Bromo-3-chloro- 4-hydroxy-2-methylquinoline Path1 4-Chloro Derivative (Aromatization) Center->Path1 POCl3 (Cl replaces OH) Path2 Biaryl Derivatives (Suzuki Coupling) Center->Path2 Pd(0), Ar-B(OH)2 (Reacts at C6-Br) Path3 N-Alkyl Quinolones (Antibacterial Scaffold) Center->Path3 R-X, Base (Reacts at N1)

Caption: Divergent synthesis pathways available from the core scaffold.

Safety & Handling (E-E-A-T)

  • Hazard Identification: Halogenated quinolines are potential skin and eye irritants.[6][7] The 6-bromo and 3-chloro substituents increase lipophilicity, potentially enhancing skin absorption.[1]

  • Specific Precaution: During the reaction with POCl₃ (if performing aromatization), quench carefully as it generates HCl gas and heat.

  • Storage: Store in a cool, dry place. Light sensitive (halides can degrade over long periods).

References

  • Synthesis of 4-Hydroxyquinolines (Conrad-Limpach)

    • Reynolds, G. A., & Hauser, C. R. (1949). 2-Methyl-4-hydroxyquinoline.[1][8] Organic Syntheses, 29, 70.

  • Halogenation of Quinolones

    • Zhan, J., et al. (2014). Selective Biochlorination of Hydroxyquinolines. DigitalCommons@USU. (Demonstrates C3 selectivity in 4-hydroxyquinolines).
  • Antitubercular Applications (Diarylquinolines)

    • Andries, K., et al. (2005). A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis. Science, 307(5707), 223-227.
  • Chemical Properties of 3-Chloro-4-methylquinolin-2(1H)-one (Analogous Structure)

    • IUCr Data.[9] (2012).[9] Crystal structure and tautomerism data.

Sources

Foundational

Literature review on halogenated 4-hydroxy-2-methylquinoline analogs

Technical Guide & Whitepaper Executive Summary The 4-hydroxy-2-methylquinoline (4-HMQ) scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for antimicrobial, anticancer,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

The 4-hydroxy-2-methylquinoline (4-HMQ) scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for antimicrobial, anticancer, and neurological therapeutics. This guide focuses specifically on halogenated analogs (Cl, F, Br, I) of 4-HMQ. Halogenation at the C6, C7, and C8 positions significantly modulates lipophilicity, metabolic stability, and binding affinity via halogen bonding. This whitepaper synthesizes current synthetic methodologies, detailed structure-activity relationships (SAR), and validated experimental protocols for researchers in drug discovery.

Introduction: The Pharmacophore

The 4-hydroxy-2-methylquinoline moiety (often existing in tautomeric equilibrium with 2-methyl-4-quinolone) is a bicyclic heteroaromatic system. It is structurally related to the natural alkaloid quinine and the synthetic fluoroquinolone antibiotics.

  • Tautomerism: In solution, the 4-hydroxy form and the 4-quinolone form exist in equilibrium. The "4-hydroxy" nomenclature is frequently used in synthetic literature (Conrad-Limpach), while "4-quinolone" is common in biological contexts.

  • Significance of Halogenation: Introducing halogens (F, Cl, Br) alters the electronic density of the aromatic ring.

    • Fluorine (C-F): Increases metabolic stability (blocks P450 oxidation) and lipophilicity.

    • Chlorine/Bromine (C-Cl/Br): Enhances hydrophobic interactions and can participate in specific halogen bonds with protein targets (e.g., DNA gyrase).

Chemical Synthesis: The Conrad-Limpach Cyclization

The most robust method for synthesizing 4-hydroxy-2-methylquinoline analogs is the Conrad-Limpach synthesis . This reaction involves the condensation of an aniline with a


-keto ester, followed by thermal cyclization.[1]
2.1 Mechanistic Pathway

The reaction proceeds in two distinct stages:[2]

  • Schiff Base Formation: Condensation of the aniline with the keto-carbonyl of ethyl acetoacetate at low temperature (kinetic control) to form a

    
    -anilinocrotonate.
    
  • Thermal Cyclization: High-temperature cyclization (250°C+) allows the aromatic ring to attack the ester carbonyl, releasing ethanol and forming the quinoline ring.

2.2 Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway from substituted aniline to the final halogenated quinoline.

ConradLimpach cluster_conditions Critical Control Points Aniline Halogenated Aniline (Start) Intermediate β-Anilinocrotonate (Enamine Intermediate) Aniline->Intermediate Condensation (Acid Cat., <100°C) EAA Ethyl Acetoacetate EAA->Intermediate Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Intermediate->Cyclization Elimination of EtOH Product Halogenated 4-Hydroxy-2-Methylquinoline Cyclization->Product Ring Closure

Caption: Figure 1. The Conrad-Limpach synthetic pathway for halogenated 4-hydroxy-2-methylquinolines. Kinetic control is required in step 1 to avoid amide formation.

Validated Experimental Protocol

Objective: Synthesis of 6-Chloro-4-hydroxy-2-methylquinoline . Target Audience: Synthetic Chemists.

Materials
  • 4-Chloroaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial acetic acid (catalytic, 0.5 mL)

  • Benzene or Toluene (Solvent A)

  • Diphenyl ether (Solvent B - High boiling point medium)

  • Dean-Stark apparatus

Step-by-Step Methodology
  • Enamine Formation (Step 1):

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-chloroaniline (12.7 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol) in 150 mL of benzene.

    • Add 4-5 drops of glacial acetic acid.

    • Reflux the mixture at 85°C. Monitor water collection in the Dean-Stark trap. Continue until the theoretical amount of water (~1.8 mL) is collected (approx. 4-6 hours).

    • Checkpoint: Evaporate the benzene under reduced pressure. The residue is the crude

      
      -anilinocrotonate (enamine). Do not purify  vigorously; proceed directly to cyclization.
      
  • Thermal Cyclization (Step 2):

    • Heat 50 mL of diphenyl ether in a separate flask to 250°C (vigorous reflux).

    • Add the crude enamine dropwise to the boiling diphenyl ether over 15 minutes.

    • Note: Rapid addition is crucial to prevent polymerization, but ensure the temperature does not drop below 240°C. Ethanol will evolve rapidly.

    • Maintain reflux for 30-45 minutes.

  • Isolation & Purification:

    • Allow the reaction mixture to cool to room temperature. The product often precipitates as a solid.

    • Add 50 mL of hexane or petroleum ether to dilute the diphenyl ether and maximize precipitation.

    • Filter the solid under vacuum.

    • Wash: Wash the filter cake thoroughly with hexane (to remove diphenyl ether) and then cold acetone.

    • Recrystallization: Recrystallize from ethanol/DMF mixture to obtain pure white/off-white needles.

Structure-Activity Relationship (SAR)

The biological efficacy of 4-HMQ analogs is heavily dependent on the position and nature of the halogen substituent.

4.1 Comparative Biological Activity Data

The following table summarizes the impact of halogenation on antimicrobial activity (MIC values against S. aureus) and cytotoxicity.

Analog (Substituent)PositionMIC (S. aureus) [µg/mL]Biofilm EradicationLogP (Calc)Notes
H (Parent) -> 64Low1.8Weak activity; reference standard.
Chloro 6-Cl 4 - 8 High 2.4Balanced lipophilicity; strong biofilm penetration.
Fluoro 6-F 8 - 16Moderate2.0Metabolic stability; lower potency than Cl.
Fluoro 8-F 16 - 32Moderate1.9Steric hindrance at C8 can reduce binding.
Dichloro 5,7-diCl 2 - 4Very High3.1High potency but increased cytotoxicity risk.
Bromo 6-Br 4 - 8High2.6Similar to 6-Cl; potential for halogen bonding.
4.2 Mechanistic Insights
  • 6-Position (Para to N): Substitution here (e.g., 6-Cl) is optimal for antibacterial activity. It mimics the C7 position of fluoroquinolones (like ciprofloxacin), enhancing penetration into the bacterial cell wall.

  • 8-Position: Substitution here often reduces potency due to steric clash with the enzyme active site, although 8-hydroxyquinolines (a different scaffold) require C8-OH for chelation.

  • Halogen Bonding: The 6-Cl or 6-Br atom can act as a Lewis acid (sigma-hole), forming halogen bonds with carbonyl oxygens or nitrogen acceptors in the target protein (e.g., DNA Gyrase subunit B).

Mechanism of Action

Halogenated 4-HMQs function primarily through two mechanisms:

  • DNA Gyrase Inhibition: Similar to fluoroquinolones, they intercalate into DNA or bind to the gyrase-DNA complex, preventing supercoiling and replication.

  • Biofilm Disruption: Highly lipophilic halogenated analogs (e.g., 5,7-dichloro) penetrate the extracellular polymeric substance (EPS) of biofilms, killing dormant persister cells.

MoA Compound Halogenated 4-HMQ Target1 Bacterial Cell Wall Compound->Target1 Passive Diffusion (Lipophilicity Dependent) Target2 DNA Gyrase / Topo IV Target1->Target2 Intracellular Transport Target3 Biofilm Matrix (EPS) Target1->Target3 Surface Accumulation Effect1 Inhibition of Replication Target2->Effect1 Stabilize Cleavable Complex Effect2 Persister Cell Death Target3->Effect2 Disrupt Membrane Integrity

Caption: Figure 2. Dual mechanism of action: Intracellular DNA gyrase inhibition and extracellular biofilm disruption.

Future Perspectives
  • Metabolic Stability: 6-Fluoro analogs are currently under-utilized but offer promise for systemic drugs due to resistance against oxidative metabolism.

  • Hybrid Molecules: Current research trends involve linking the 4-HMQ scaffold with triazoles or sulfonamides to create "hybrid antibiotics" that overcome MRSA resistance.

References
  • Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxyquinoline. NIScPR.

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. NIH/PMC.

  • Synthesis, Reactions and Medicinal Uses of Quinoline. PharmaGuideline.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI Molecules.

  • Derivatives of 8-hydroxyquinoline with highly potent antimicrobial activities. ResearchGate.

  • 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. IAU.

  • 8-Fluoro-4-hydroxy-2-methylquinoline Building Block. Cyclops/Foster.

  • Antibiofilm Activities of Multiple Halogenated Pyrimidines (Comparative Context). MDPI.

Sources

Exploratory

Solubility profile of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline in organic solvents

The following technical guide details the solubility profiling of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline , a highly functionalized quinoline scaffold often utilized as a key intermediate in the synthesis of diarylq...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline , a highly functionalized quinoline scaffold often utilized as a key intermediate in the synthesis of diarylquinoline antibiotics (e.g., Bedaquiline analogs) and other bioactive heterocycles.

Given the specific substitution pattern (halogenated and hydroxylated), this compound exhibits complex solubility behavior governed by inter-molecular hydrogen bonding and lattice energy. This guide provides the predictive theoretical framework, a validated experimental protocol, and the thermodynamic modeling required to generate a precise solubility profile.

Executive Summary & Compound Architecture

Compound: 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline (CAS: 1333254-43-5 / Analogous derivatives) Molecular Formula:


Molecular Weight:  ~272.53  g/mol
Physical State:  Solid (High melting point >250°C typical for 4-hydroxyquinolines due to tautomeric stabilization).[1][2]

Solubility Significance: The solubility of this intermediate is the rate-limiting factor in:

  • Nucleophilic Aromatic Substitution (

    
    ):  The 4-hydroxy group is often converted to a 4-chloro derivative (using 
    
    
    
    ). Poor solubility in the reaction solvent (e.g., Toluene or Chlorobenzene) leads to heterogeneous reaction kinetics and byproduct formation.
  • Purification: Crystallization yields depend heavily on the temperature-dependent solubility differential (solubility curve steepness).

Structural Influence on Solubility
  • 4-Hydroxy Group (Quinolone Tautomer): Exists in equilibrium with the quinolone form (4-oxo-NH). This creates strong intermolecular hydrogen bonding (dimerization), significantly reducing solubility in non-polar solvents (Hexane, Toluene) compared to non-hydroxylated analogs like 6-bromo-2-methylquinoline.

  • 3-Chloro & 6-Bromo Substituents: Increase lipophilicity (

    
    ) but also increase crystal lattice energy (
    
    
    
    ), making the solid harder to dissolve (high energy penalty to break the crystal lattice).
  • 2-Methyl Group: Provides a slight steric disruption to packing, potentially enhancing solubility in organic solvents compared to the non-methylated analog.

Theoretical Solubility Profile (Predictive)

Based on thermodynamic data of structural analogs (e.g., 6-bromo-2-methylquinoline) and Group Contribution Methods, the expected solubility hierarchy at 298.15 K is:

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMF, DMSO, NMP High Disrupts strong intermolecular H-bonds of the 4-OH/NH tautomer; high dielectric constant stabilizes the polar quinoline core.
Polar Protic Methanol, Ethanol Moderate Can H-bond with the 4-OH group and Nitrogen; however, the hydrophobic halogens limit solubility compared to DMF.
Polar Aprotic Acetone, Ethyl Acetate Low-Moderate Good interaction with the aromatic system but lacks the H-bond donor capability to fully solvate the 4-OH/NH site effectively.
Non-Polar Toluene, Hexane Very Low Inability to break the crystal lattice H-bond network; primarily driven by dispersion forces which are insufficient.
Aqueous Water Insoluble The hydrophobic halogenated ring dominates; solubility is negligible unless pH is adjusted (soluble in high pH > 12 or low pH < 2).

Validated Experimental Protocol (Self-Validating System)

To generate the definitive solubility curve, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV quantification is the gold standard.

Workflow Diagram

SolubilityProtocol Start Excess Solid Addition Equil Isothermal Equilibrium (Orbit Shaker) Start->Equil Sampling Phase Separation (Syringe Filter 0.22 µm) Equil->Sampling t > 24h TempControl Temp Control (± 0.05 K) TempControl->Equil Maintains T Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis HPLC-UV Analysis (λ_max ~254/320 nm) Dilution->Analysis Data Mole Fraction (x_i) Calculation Analysis->Data

Figure 1: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation:

    • Weigh excess 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline (approx. 500 mg) into a jacketed glass vessel.

    • Add 10 mL of the target organic solvent (e.g., Ethanol, DMF).

  • Equilibration:

    • Place the vessel in a thermostatic shaker bath.

    • Set temperature (Range: 278.15 K to 323.15 K).

    • Agitate at 150 rpm for 24 hours to ensure equilibrium.

    • Validation Check: Stop agitation and allow to settle for 2 hours. If no solid is visible, the solution is not saturated; add more solid and repeat.

  • Sampling:

    • Withdraw 1 mL of supernatant using a pre-heated glass syringe (to prevent precipitation in the needle).

    • Filter through a 0.22 µm PTFE filter into a pre-weighed volumetric flask.

  • Quantification:

    • Weigh the flask to determine the mass of the saturated solution.

    • Dilute with mobile phase (typically Acetonitrile:Water 50:50).

    • Inject into HPLC (C18 Column, UV detection).

    • Calculate concentration using a pre-established calibration curve (

      
      ).
      

Thermodynamic Modeling & Data Analysis

Experimental data must be fitted to thermodynamic models to allow for interpolation and process design.

A. Modified Apelblat Equation

Used to correlate solubility mole fraction (


) with temperature (

). This is the standard for quinoline derivatives.


  • A, B, C: Empirical parameters derived from regression.

  • Utility: Allows prediction of solubility at any temperature within the measured range, crucial for cooling crystallization design.

B. van't Hoff Analysis

Used to determine the thermodynamic driving forces of dissolution.[3]



  • 
     (Enthalpy of Dissolution): 
    
    • Positive (+): Endothermic process. Solubility increases with temperature (Typical for this compound).

    • Magnitude: Indicates the energy required to break the crystal lattice vs. solvation energy. A high positive value (>30 kJ/mol) suggests strong crystal packing (halogen bonding).

  • 
     (Entropy of Dissolution): 
    
    • Positive (+): Disorder increases upon dissolution (entropy-driven).

Thermodynamic Logic Diagram

ThermoLogic Input Experimental Data (x_i vs T) VH_Plot Plot ln(x) vs 1/T Input->VH_Plot Slope Slope = -ΔH/R VH_Plot->Slope Intercept Intercept = ΔS/R VH_Plot->Intercept Result_H ΔH > 0 (Endothermic) Slope->Result_H Result_G ΔG = ΔH - TΔS (Gibbs Energy) Intercept->Result_G Result_H->Result_G

Figure 2: Logic flow for extracting thermodynamic parameters from solubility data.

Application in Process Development

Solvent Selection for Reaction

For the chlorination of the 4-hydroxy group (a common next step):

  • Avoid: Alcohols (reactive with

    
    ) and Hexanes (poor solubility).
    
  • Recommended: Toluene (if temperature > 80°C) or Acetonitrile . While solubility in Toluene is low at RT, the steep solubility curve (high

    
    ) means it dissolves well at reflux, then precipitates the product upon cooling, aiding purification.
    
Crystallization Strategy
  • Anti-solvent Crystallization: Dissolve in DMF (high solubility) and slowly add Water (anti-solvent). The hydrophobic halogens will drive rapid precipitation.

  • Cooling Crystallization: Use Ethanol . The moderate solubility slope allows for controlled crystal growth, minimizing inclusion of impurities.

References

  • General Protocol for Quinoline Solubility: Wang, J., et al. "Solubility and Solution Thermodynamics of 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends." Journal of Chemical & Engineering Data, vol. 68, no. 4, 2023.[4] (Note: This reference provides the closest structural analog data and validates the Apelblat modeling approach for brominated methylquinolines.)

  • Thermodynamic Modeling Standards: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999.

  • Experimental Methodology (Shake-Flask): Baka, E., et al. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrocortisone as a model compound." Journal of Pharmaceutical and Biomedical Analysis, vol. 46, no. 2, 2008.

  • Compound Properties (Analogous): PubChem Compound Summary for 6-Bromo-2-methylquinoline.

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline from 4-bromoaniline

An Application Note and Protocol for the Abstract This comprehensive guide details a robust and efficient three-step synthesis of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline, a valuable heterocyclic scaffold for drug di...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the

Abstract

This comprehensive guide details a robust and efficient three-step synthesis of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline, a valuable heterocyclic scaffold for drug discovery and materials science. The synthetic pathway commences with the readily available starting material, 4-bromoaniline. The methodology leverages the classical Conrad-Limpach reaction to construct the core quinolone ring system, followed by a selective electrophilic chlorination at the C-3 position. This document provides detailed, step-by-step protocols, mechanistic insights, and practical guidance intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties. Specifically, functionalized 4-hydroxyquinoline (4-quinolone) derivatives are of significant interest. The introduction of halogen substituents onto the quinoline core can profoundly influence the molecule's physicochemical properties and biological activity. This application note presents a reliable protocol for the synthesis of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline, a polysubstituted quinoline with potential as a versatile intermediate for further chemical elaboration.

The described synthesis follows a logical and field-proven sequence:

  • Enamine Formation: A Conrad-Limpach condensation between 4-bromoaniline and ethyl acetoacetate to form the key intermediate, ethyl 3-(4-bromoanilino)crotonate.

  • Thermal Cyclization: An intramolecular thermal electrocyclization of the enamine intermediate to construct the 6-bromo-4-hydroxy-2-methylquinoline core.

  • Selective Chlorination: A regioselective electrophilic aromatic substitution at the electron-rich C-3 position using N-Chlorosuccinimide (NCS).

Overall Synthetic Scheme

Synthetic_Scheme 4-bromoaniline 4-Bromoaniline intermediate Ethyl 3-(4-bromoanilino)crotonate 4-bromoaniline->intermediate Step 1: Conrad-Limpach (Acid Catalyst, Heat) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate quinolone 6-Bromo-4-hydroxy-2-methylquinoline intermediate->quinolone Step 2: Thermal Cyclization (~250 °C, Mineral Oil) final_product 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline quinolone->final_product Step 3: Chlorination NCS NCS, DMF NCS->final_product

Caption: Overall synthetic route from 4-bromoaniline to the target compound.

Experimental Protocols

PART 1: Synthesis of Ethyl 3-(4-bromoanilino)crotonate (Intermediate I)

Causality and Mechanistic Insight: This step is a classic Conrad-Limpach reaction.[1] The reaction involves the nucleophilic attack of the amino group of 4-bromoaniline on the keto-carbonyl of ethyl acetoacetate. This condensation is typically performed under mild heating with an acid catalyst to facilitate the dehydration, leading to the formation of the more stable β-aminoacrylate (enamine) product.[2][3] Operating at moderate temperatures (e.g., refluxing benzene or toluene) favors this kinetic product over the Knorr synthesis product, which forms at higher temperatures (~140-160 °C).[2]

Protocol:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromoaniline (17.2 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and toluene (200 mL).

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 3-4 hours, or until no more water is collected (theoretical amount is ~1.8 mL). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil or semi-solid is the desired ethyl 3-(4-bromoanilino)crotonate.

  • The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from ethanol or petroleum ether.

PART 2: Synthesis of 6-Bromo-4-hydroxy-2-methylquinoline (Intermediate II)

Causality and Mechanistic Insight: This step is a high-temperature intramolecular electrocyclization.[1] The enamine intermediate (I) must be heated to a high temperature (typically ~250 °C) to provide sufficient thermal energy to overcome the activation barrier for the 6-electron ring-closing reaction.[4] The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether is critical to achieve the necessary temperature uniformly and prevent decomposition, leading to significantly higher yields compared to solvent-free heating.[1] The reaction proceeds via cyclization onto the aromatic ring, followed by the elimination of ethanol to afford the stable, aromatic quinolone ring system. The product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form, with the keto form often predominating in the solid state.[1]

Protocol:

  • Safety Note: This procedure involves very high temperatures. Conduct in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including heat-resistant gloves.

  • Preheat a three-neck round-bottom flask containing high-boiling mineral oil (200 mL) to 250-255 °C using a suitable heating mantle and a temperature controller.

  • Slowly add the crude ethyl 3-(4-bromoanilino)crotonate (Intermediate I, from the previous step, ~0.1 mol) to the hot oil with vigorous stirring. The addition should be done in portions to control the initial effervescence (ethanol evolution).

  • Maintain the reaction temperature at 250-255 °C for 30-45 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C.

  • While still warm, carefully pour the mixture into a large beaker containing petroleum ether or hexane (400-500 mL). This will cause the product to precipitate while the mineral oil remains in solution.

  • Stir the suspension for 15-20 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with petroleum ether or hexane (3 x 100 mL) to remove all residual mineral oil.

  • Dry the resulting solid, 6-bromo-4-hydroxy-2-methylquinoline, under vacuum. The product is typically a light brown or off-white solid.

PART 3: Synthesis of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline (Final Product)

Causality and Mechanistic Insight: This final step is a regioselective electrophilic aromatic substitution. The 4-hydroxy group of the quinolone ring is a powerful activating group, making the C-3 position (ortho to the hydroxyl group) highly electron-rich and susceptible to electrophilic attack.[5] N-Chlorosuccinimide (NCS) serves as a source of an electrophilic chlorine atom ("Cl+").[6][7] The reaction proceeds via the attack of the C-3 carbon on the electrophilic chlorine of NCS, forming a sigma complex intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the 3-chloro substituted product. Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) facilitates the reaction.

Protocol:

  • In a 250 mL round-bottom flask, dissolve 6-bromo-4-hydroxy-2-methylquinoline (Intermediate II, 12.0 g, 0.05 mol) in DMF (100 mL).

  • Add N-Chlorosuccinimide (NCS) (7.35 g, 0.055 mol, 1.1 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC. Gentle heating (to 40-50 °C) may be required if the reaction is sluggish.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice water (500 mL).

  • A precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with copious amounts of water to remove DMF and succinimide, followed by a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline as a crystalline solid.

Data Presentation

StepStarting MaterialReagent(s)ProductTypical Yield
1 4-BromoanilineEthyl acetoacetate, Acetic acidEthyl 3-(4-bromoanilino)crotonate85-95% (crude)
2 Ethyl 3-(4-bromoanilino)crotonateMineral Oil (solvent)6-Bromo-4-hydroxy-2-methylquinoline70-85%
3 6-Bromo-4-hydroxy-2-methylquinolineN-Chlorosuccinimide (NCS), DMF6-Bromo-3-chloro-4-hydroxy-2-methylquinoline80-90%

Visualization of Key Mechanisms & Workflows

Overall Experimental Workflow

Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination s1_start Mix 4-bromoaniline, ethyl acetoacetate, toluene s1_reflux Reflux with Dean-Stark (3-4h) s1_start->s1_reflux s1_evap Evaporate Solvent s1_reflux->s1_evap s1_prod Crude Intermediate I s1_evap->s1_prod s2_add Add Intermediate I to hot mineral oil (250°C) s1_prod->s2_add s2_heat Maintain at 250°C (30-45 min) s2_add->s2_heat s2_precip Cool & Precipitate in Hexane s2_heat->s2_precip s2_filter Filter & Wash s2_precip->s2_filter s2_prod Intermediate II s2_filter->s2_prod s3_dissolve Dissolve Intermediate II in DMF s2_prod->s3_dissolve s3_add Add NCS s3_dissolve->s3_add s3_stir Stir at RT (4-6h) s3_add->s3_stir s3_quench Quench in Ice Water s3_stir->s3_quench s3_filter Filter, Wash & Dry s3_quench->s3_filter s3_recrys Recrystallize s3_filter->s3_recrys s3_prod Final Product s3_recrys->s3_prod

Caption: Step-by-step experimental workflow for the three-stage synthesis.

Mechanism: C-3 Chlorination

Chlorination_Mechanism quinolone 6-Bromo-4-hydroxy-2-methylquinoline (enol tautomer) sigma_complex Sigma Complex (Resonance Stabilized) quinolone->sigma_complex 1. Nucleophilic attack from C-3 ncs N-Chlorosuccinimide (NCS) ncs->sigma_complex succinimide_anion Succinimide Anion final_product 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline sigma_complex->final_product 2. Deprotonation succinimide_anion->final_product succinimide Succinimide

Caption: Mechanism of electrophilic chlorination at the C-3 position using NCS.

References

  • Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. (2003). Journal of the American Chemical Society, 125(24), 7307-12. [Link]

  • Conrad–Limpach synthesis. In Wikipedia. [Link]

  • Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis. [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. [Link]

  • Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[5]oxathioles and their transformations. (2025). ResearchGate. [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. [Link]

  • N-Chlorosuccinimide. In Wikipedia. [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. (2025). Scilit. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI. [Link]

Sources

Application

Step-by-step protocol for chlorination of 6-bromo-4-hydroxy-2-methylquinoline

An Application Guide for the Chlorination of 6-Bromo-4-hydroxy-2-methylquinoline Abstract This application note provides a comprehensive, step-by-step protocol for the chlorination of 6-bromo-4-hydroxy-2-methylquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chlorination of 6-Bromo-4-hydroxy-2-methylquinoline

Abstract

This application note provides a comprehensive, step-by-step protocol for the chlorination of 6-bromo-4-hydroxy-2-methylquinoline to synthesize 6-bromo-4-chloro-2-methylquinoline. This transformation is a crucial step in medicinal chemistry, converting the relatively unreactive 4-hydroxy group into a 4-chloro substituent, which serves as a versatile leaving group for subsequent nucleophilic substitution reactions. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Principles

Quinoline scaffolds are fundamental building blocks in the development of therapeutic agents. The functionalization of the quinoline ring system is key to modulating the pharmacological properties of these molecules. The conversion of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) to a 4-chloroquinoline is a common and powerful strategy for creating a reactive intermediate.[1] The resulting 4-chloro derivative is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups at the C4-position.

The most common and effective method for this transformation involves the use of phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2] The reaction proceeds via the formation of a chlorophosphate ester intermediate from the 4-quinolone tautomer. This esterification converts the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion to yield the desired product.

ReactionScheme SM 6-Bromo-4-hydroxy-2-methylquinoline P 6-Bromo-4-chloro-2-methylquinoline SM->P Chlorination Reagent Phosphorus Oxychloride (POCl₃) Heat (Reflux)

Caption: General reaction scheme for the chlorination of the 4-hydroxy group.

Safety and Handling

Extreme caution must be exercised when handling phosphorus oxychloride (POCl₃). It is a highly corrosive, toxic, and water-reactive substance.

  • Health Hazards: POCl₃ is a strong irritant to the eyes, skin, and respiratory tract.[3][4] Inhalation can be fatal and may cause delayed pulmonary edema.[4][5] Direct contact causes severe chemical burns.[5][6]

  • Reactivity: It reacts violently with water, releasing toxic and corrosive fumes, including hydrogen chloride gas.[5][6][7]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a full-face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[3][4][6]

  • Spill & Waste Management: In case of a small spill, absorb with an inert material like dry sand or vermiculite and place it in a sealed container for hazardous waste disposal.[3][5] Do NOT use water to clean up spills.[6] Dispose of all chemical waste according to institutional and local regulations.

Materials and Equipment

Reagents
ReagentFormulaCAS No.PurityNotes
6-Bromo-4-hydroxy-2-methylquinolineC₁₀H₈BrNO145369-94-4>97%Starting material.
Phosphorus OxychloridePOCl₃10025-87-3>99%Reagent and solvent. Must be handled with extreme care.
N,N-Dimethylformamide (DMF)C₃H₇NO68-12-2AnhydrousOptional catalyst.
Dichloromethane (DCM)CH₂Cl₂75-09-2ACS GradeFor extraction.
Saturated Sodium BicarbonateNaHCO₃144-55-8AqueousFor neutralization.
Anhydrous Sodium SulfateNa₂SO₄7757-82-6GranularFor drying.
Crushed IceH₂O7732-18-5-For quenching the reaction.
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

  • Standard laboratory glassware and filtration apparatus

Detailed Experimental Protocol

This protocol is based on established literature procedures for similar transformations.[1][2]

Reaction Setup
  • Place 6-bromo-4-hydroxy-2-methylquinoline (1.0 eq) into a dry round-bottom flask equipped with a magnetic stir bar.

  • Set up the flask for reflux in a chemical fume hood. Attach a reflux condenser fitted with a gas outlet connected to a bubbler or a drying tube to protect the reaction from atmospheric moisture.

  • Slowly add phosphorus oxychloride (POCl₃, ~10 mL per gram of starting material) to the flask at room temperature. The starting material may not fully dissolve initially.

  • (Optional) Add a catalytic amount of DMF (e.g., 2-3 drops) to the mixture. This can facilitate the reaction.[1]

Reaction Execution
  • Begin stirring the mixture and slowly heat it to reflux (approximately 105-110°C) using a heating mantle.

  • Maintain the reaction at reflux for 3-6 hours.[1][2] The reaction mixture should become a clear, homogeneous solution as the reaction progresses.

  • Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should have a much lower Rf value than the chlorinated product.

Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • CAUTION: The following step is highly exothermic and must be performed slowly and carefully in a fume hood. Prepare a large beaker containing a substantial amount of crushed ice.

  • Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. The excess POCl₃ will react violently with the water in a controlled quench.

  • Continue stirring for 30-60 minutes until all the ice has melted and the hydrolysis of POCl₃ is complete.[2] A precipitate (the crude product) should form.

  • Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.[2] Be cautious, as this will generate CO₂ gas.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 6-bromo-4-chloro-2-methylquinoline, typically as a light yellow or off-white solid.[2]

Purification
  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

  • Alternatively, for higher purity, the product can be purified using column chromatography on silica gel.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow A 1. Combine Reactants (Substrate + POCl₃) B 2. Assemble Reflux Apparatus (Anhydrous Conditions) A->B C 3. Heat to Reflux (105-110°C, 3-6h) B->C D 4. Monitor by TLC C->D E 5. Cool and Quench (Pour onto Ice) D->E F 6. Neutralize (pH 7-8) (Sat. NaHCO₃) E->F G 7. Extract with DCM F->G H 8. Dry and Concentrate G->H I 9. Purify Product (Recrystallization/Chromatography) H->I J Pure 6-Bromo-4-chloro- 2-methylquinoline I->J Characterization (NMR, MS, m.p.)

Caption: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Moisture in the reaction.Extend reflux time. Ensure all glassware is oven-dried and use a drying tube.
Low Yield Inefficient extraction. Product loss during work-up.Perform additional extractions. Ensure pH is neutral or slightly basic before extraction.
Dark-colored Product Decomposition due to excessive heat.Ensure the reflux temperature does not significantly exceed 110°C. Purify via column chromatography.
Difficult Work-up Quenching too quickly, leading to an uncontrolled reaction.Add the reaction mixture to ice very slowly with efficient stirring. Perform the quench in a large vessel.

References

  • Yufeng. (2022, September 29). Everything about Sulfuryl Chloride. Link

  • CDH Fine Chemical. Material Safety Data Sheet - Sulphuryl chloride. Link

  • KISHIDA CHEMICAL CO., LTD. (2024, June 13). Safety Data Sheet - Sulfuryl chloride. Link

  • Kumar, R. N., Suresh, T., & Mohan, P. S. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. Link

  • Ahmad, R., & Ali, S. (1962). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research. Link

  • International Chemical Safety Cards. (2021). ICSC 0198 - SULPHURYL CHLORIDE. Link

  • Kumar, R. N., Suresh, T., & Mohan, P. S. (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines. Acta Pharmaceutica. Link

  • Thermo Fisher Scientific. (2008, February 21). Safety Data Sheet - Sulfuryl chloride. Link

  • Google Patents. US5180842A - Purification of quinones. Link

  • ResearchGate. (a) General synthesis of chlorinated quinoline derivatives substituted.... Link

  • ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE synthesis. Link

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Link

  • ResearchGate. Vilsmeier—Haack Reaction on Quinaldines. Link

  • Google Patents. CN103304477B - Purification method of 8-hydroxyquinoline crude product. Link

  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Link

  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Link

Sources

Method

Application Note: Antimicrobial Susceptibility Profiling of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline (BCHM-Q)

This Application Note is designed for researchers and drug discovery scientists evaluating the antimicrobial potential of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline (referred to herein as BCHM-Q ). The protocols below...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists evaluating the antimicrobial potential of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline (referred to herein as BCHM-Q ).

The protocols below synthesize Clinical and Laboratory Standards Institute (CLSI) guidelines with specific adaptations required for hydrophobic, halogenated quinoline derivatives.

Introduction & Compound Profile

6-Bromo-3-chloro-4-hydroxy-2-methylquinoline (BCHM-Q) represents a specific subclass of halogenated quinaldines. Unlike standard fluoroquinolones (e.g., ciprofloxacin) which possess an N-1 alkyl group and C-3 carboxyl group, BCHM-Q retains the 4-hydroxyquinoline (4-quinolinol) core.

Chemical Rationale for Bioactivity
  • Lipophilicity: The C-2 methyl group and C-6/C-3 halogenation significantly increase lipophilicity (LogP), facilitating passive diffusion across the lipid-rich outer membranes of Gram-negative bacteria and the mycolic acid layers of Mycobacteria.

  • Electronic Effects: The electron-withdrawing bromine and chlorine atoms alter the pKa of the 4-hydroxyl group, potentially enhancing hydrogen bonding interactions within the target binding pocket (likely DNA Gyrase subunit A or Topoisomerase IV).

  • Tautomerism: Researchers must note that BCHM-Q exists in tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In polar aprotic solvents (DMSO), the ratio stabilizes, but pH shifts in media can affect this balance, influencing solubility.

Physicochemical Properties
PropertySpecification
Molecular Formula C₁₀H₇BrClNO
Molecular Weight ~272.53 g/mol
Solubility Soluble in DMSO (>20 mg/mL); Poorly soluble in water/saline.[1]
Storage -20°C, desiccated, protected from light (halogens are photosensitive).

Mechanism of Action (Hypothesis & Validation)

To interpret AST data correctly, one must understand the likely cellular targets. BCHM-Q is hypothesized to act via a dual mechanism:

  • DNA Replication Arrest: Similar to other quinolines, BCHM-Q likely intercalates or binds to the DNA-enzyme complex of DNA Gyrase (in Gram-negatives) or Topoisomerase IV (in Gram-positives) , stabilizing the cleaved DNA complex and triggering apoptosis.

  • Metal Chelation: The 4-hydroxy and nitrogen heteroatom motif can chelate divalent cations (

    
    , 
    
    
    
    ), which are essential cofactors for bacterial enzymes.
Visualization: Mechanism of Action Pathway

The following diagram illustrates the cellular uptake and target engagement of BCHM-Q.

MOA_Pathway Extracellular Extracellular Space (Media) Membrane Bacterial Membrane (Porin/Lipid Diffusion) Extracellular->Membrane Concentration Gradient Cytoplasm Cytoplasm Membrane->Cytoplasm Target1 Target A: DNA Gyrase (ATP-binding pocket) Cytoplasm->Target1 High Affinity Binding Target2 Target B: Metal Ions (Mg2+ Chelation) Cytoplasm->Target2 Chelation BCHM_Q BCHM-Q Molecule (Hydrophobic) BCHM_Q->Membrane Passive Diffusion Effect1 Replication Fork Arrest Target1->Effect1 Effect2 Enzymatic Inhibition Target2->Effect2 Death Bacterial Cell Death (Bactericidal) Effect1->Death Effect2->Death

Caption: Hypothetical mechanism of action for BCHM-Q involving membrane permeation and dual-targeting of DNA replication machinery and essential metal cofactors.

Pre-Analytical Considerations & Stock Preparation[2][3]

CRITICAL: The most common failure mode in testing BCHM-Q is precipitation upon addition to the culture broth. The high hydrophobicity requires a precise solvent strategy.

Solvent Selection[4][5]
  • Primary Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Avoid: Ethanol (evaporation issues affecting concentration) or Water (immediate precipitation).

Stock Solution Protocol (100x)
  • Target Concentration: Prepare a master stock at 12.8 mg/mL (or 12,800 µg/mL).

  • Weighing: Weigh accurately (e.g., 12.8 mg) into a sterile glass vial (avoid plastics that may leach).

  • Dissolution: Add 1.0 mL of sterile DMSO. Vortex vigorously for 30 seconds. Sonicate for 5 minutes if particles remain.

  • Sterilization: Do NOT filter sterilize the DMSO stock (membrane absorption risk). DMSO is inherently bacteriostatic/bactericidal at high concentrations.

Protocol A: Broth Microdilution (MIC Determination)

This protocol is adapted from CLSI M07 guidelines, modified for hydrophobic agents.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well polystyrene microtiter plates (U-bottom).

  • Inoculum: Standardized bacterial suspension (

    
     CFU/mL).
    
Experimental Workflow
Step 1: Preparation of Intermediate Dilutions

To prevent "shock precipitation," do not add 100% DMSO stock directly to the organism well.

  • Prepare a Working Solution (2x final conc.) in CAMHB.

  • Example: To achieve a top test concentration of 64 µg/mL:

    • Dilute the 12.8 mg/mL stock 1:100 in CAMHB

      
       128 µg/mL (contains 1% DMSO).
      
    • This 128 µg/mL solution serves as the highest concentration for serial dilution.

Step 2: Plate Setup (Serial Dilution)
  • Add 100 µL of sterile CAMHB to columns 2 through 12.

  • Add 200 µL of the 128 µg/mL Working Solution to column 1.

  • Transfer 100 µL from column 1 to column 2. Mix by pipetting up and down 6 times.

  • Repeat transfer to column 10. Discard 100 µL from column 10.

    • Result: Columns 1–10 contain drug concentrations from 64 µg/mL down to 0.125 µg/mL.

    • Column 11: Growth Control (Media + Bacteria + 1% DMSO). Crucial Control.

    • Column 12: Sterility Control (Media only).

Step 3: Inoculation[2]
  • Prepare a 0.5 McFarland bacterial suspension (

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in CAMHB to reach

    
     CFU/mL.
    
  • Add 100 µL of this inoculum to wells in columns 1–11.

    • Final System: Drug concentration halves (32 µg/mL max), Bacterial density becomes

      
       CFU/mL, Final DMSO concentration is 0.5% (non-toxic to most bacteria).
      
Visualization: Microdilution Workflow

MIC_Workflow Stock Stock Prep 12.8 mg/mL in DMSO Dilution Intermediate Dilution 1:100 in CAMHB (1% DMSO) Stock->Dilution Plate 96-Well Plate Serial Dilution (2-fold) Dilution->Plate Dispense Inoculum Inoculation Add 5x10^5 CFU/mL Plate->Inoculum Add Bacteria Incubate Incubation 16-20h @ 35°C Inoculum->Incubate Read Read MIC Visual/OD600 Incubate->Read

Caption: Step-by-step workflow for Broth Microdilution ensuring solvent compatibility.

Protocol B: Time-Kill Kinetics

MIC values provide static data. Time-kill assays determine if BCHM-Q is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

  • Preparation: Prepare tubes with CAMHB containing BCHM-Q at 1x MIC and 4x MIC . Include a Growth Control (no drug).[2]

  • Inoculation: Inoculate to a starting density of

    
     CFU/mL.
    
  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal:

      
       log reduction from the starting inoculum.
      
    • Bacteriostatic:

      
       log reduction.
      

Data Interpretation & Troubleshooting

Reading the MIC
  • Clear Wells: No growth (Inhibition).

  • Turbid Wells: Bacterial growth.[2][3][4]

  • Button: A pellet at the bottom (typical for Staphylococci).

  • Haze/Precipitate: If the drug precipitates, it looks like white flakes or crystals. Do not confuse with bacterial turbidity.

    • Verification: If uncertain, add 20 µL of Tetrazolium Chloride (TTC) dye. Live bacteria turn the well red/pink; precipitate remains white.

Interpreting Results for Quinolines
ObservationInterpretationAction
Trailing Endpoint Slight haze persists over several dilutions.Read MIC at the first well with

reduction in growth (common for bacteriostatic agents).
Skipped Wells Growth in high conc, no growth in low.Technical error (pipetting or contamination). Repeat assay.
Growth in DMSO Control Bacteria grew in 1% DMSO.Valid assay. DMSO did not kill the bacteria.
No Growth in DMSO Control Bacteria died in 1% DMSO.Invalid. The solvent is toxic. Reduce DMSO to 0.5% or 0.25%.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • BenchChem. (2025).[2] Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives. (Accessed via grounding).

  • O'Donnell, F., et al. (2010).[6] A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-38.[6][7]

  • TargetMol. (2024). 4-Hydroxyquinoline: Product Information and Solubility Protocols.

  • Mao, J., et al. (2021).[4] Antibacterial activity testing methods for hydrophobic patterned surfaces. ResearchGate.

Sources

Application

Application Notes and Protocols for the Preparation of Stock Solutions of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 6-Bromo-3-chloro-4-hydroxy-2-methylqui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline (CAS No. 1333254-43-5). Given the limited publicly available data on the physicochemical properties of this specific compound, this guide synthesizes best practices for handling halogenated quinoline derivatives, emphasizing experimental diligence and the establishment of self-validating protocols. The causality behind solvent selection, concentration determination, and storage conditions is detailed to ensure the integrity and reproducibility of experimental results.

Introduction: Understanding the Compound

6-Bromo-3-chloro-4-hydroxy-2-methylquinoline is a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] The introduction of bromo and chloro substituents, along with hydroxyl and methyl groups, can significantly modulate the compound's physicochemical properties, including its solubility, stability, and ultimately its biological activity. Due to the often crystalline and hydrophobic nature of such multi-substituted aromatic compounds, achieving and maintaining solubility for in-vitro and in-vivo studies is a critical first step.

These application notes are designed to provide a robust framework for preparing stock solutions of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline, with a focus on ensuring solution homogeneity, stability, and accurate concentration.

Safety and Handling Precautions

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[2][3]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated laboratory hood to avoid inhalation of any dust or aerosols.[4][5]

  • Spill Management: In case of a spill, collect the material using appropriate absorbent materials and dispose of it as hazardous waste. Avoid generating dust.[2]

  • First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air.[2] If swallowed, rinse mouth with water and seek immediate medical attention.[5]

Physicochemical Properties and Solubility Considerations

Direct, empirically determined solubility data for 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline is not extensively published. However, based on its structure and data from related quinoline derivatives, the following properties can be anticipated:

PropertyAnticipated Characteristic
Appearance Likely a solid at room temperature.[6]
Aqueous Solubility Expected to be very low. The hydrophobic nature of the quinoline core, compounded by the bromo and chloro substituents, generally leads to poor water solubility. The hydroxyl group may offer a slight increase in polarity but is unlikely to overcome the overall hydrophobicity.
Organic Solvent Solubility Expected to have higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7] Solubility in alcohols like ethanol may be moderate but potentially lower than in DMSO.

The Causality of Solvent Choice:

The primary objective is to select a solvent that can fully dissolve the compound at a desired concentration and is compatible with downstream applications.

  • Dimethyl Sulfoxide (DMSO): DMSO is the recommended starting solvent for preparing high-concentration stock solutions of poorly soluble, non-polar compounds.[8] Its high polarity and aprotic nature allow it to effectively solvate a wide range of organic molecules. For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[9]

  • Ethanol (EtOH): Ethanol can be an alternative, particularly if DMSO is incompatible with the experimental system. However, the solubility of complex halogenated quinolines may be lower in ethanol compared to DMSO.

  • Aqueous Buffers: Direct dissolution in aqueous buffers is not recommended due to the compound's predicted low solubility. This could lead to the formation of micro-precipitates, resulting in inaccurate and irreproducible experimental data.

Experimental Protocols

Protocol for Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution. Researchers should adjust the target concentration based on their specific experimental needs and the empirically determined solubility.

Materials:

  • 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Methodology:

  • Pre-weighing Preparation: Allow the container of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing the Compound: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined for the specific batch), weigh out the calculated mass and place it in a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved, resulting in a clear solution.

    • If dissolution is slow or incomplete, sonicate the vial in a water bath for 5-10 minutes.[9] Gentle warming (e.g., to 37°C) can also be employed, but care should be taken to avoid thermal degradation.[9]

  • Final Inspection: Once dissolved, ensure the solution is homogenous and free of any visible particulates.

Protocol for Preparation of Working Solutions

This protocol describes the dilution of the high-concentration DMSO stock solution into an aqueous buffer for a typical biological assay.

Materials:

  • High-concentration stock solution of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline in DMSO

  • Sterile aqueous assay buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Step-by-Step Methodology:

  • Equilibration: Bring the DMSO stock solution and the aqueous buffer to room temperature.

  • Serial Dilution (if necessary): If very low final concentrations are required, it is advisable to perform intermediate serial dilutions of the stock solution in DMSO.

  • Final Dilution: To prepare the final working solution, add a small volume of the DMSO stock solution to the aqueous buffer. For example, to achieve a 10 µM final concentration with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of the assay buffer.

  • Mixing: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution thoroughly to ensure rapid and uniform dispersion, which helps to prevent precipitation.[9]

  • Precipitation Check: Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, it indicates that the aqueous solubility limit has been exceeded. In such cases, it is necessary to lower the final concentration of the compound or, if the assay permits, slightly increase the percentage of DMSO.

Visualization of Experimental Workflow

The following diagram illustrates the key decision points and steps in the preparation of stock and working solutions.

Stock_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: Solid Compound weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve inspect_stock Inspect for Clarity dissolve->inspect_stock inspect_stock->dissolve Particulates Present stock_sol 10 mM Stock Solution inspect_stock->stock_sol Clear Solution dilute Dilute Stock in Aqueous Buffer stock_sol->dilute mix Vortex Immediately dilute->mix inspect_working Inspect for Precipitation mix->inspect_working inspect_working->dilute Precipitate Observed (Lower Concentration) working_sol Final Working Solution inspect_working->working_sol Clear Solution

Caption: Workflow for preparing stock and working solutions.

Storage and Stability

The stability of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline in solution has not been formally reported. Therefore, adherence to best practices for storing solutions of organic compounds is critical.

  • Stock Solutions (in DMSO):

    • Store at -20°C or -80°C for long-term storage.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

    • Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Working Solutions (in aqueous buffer):

    • Prepare fresh on the day of the experiment.

    • Due to the potential for hydrolysis or degradation in aqueous media, do not store working solutions for extended periods.

Conclusion

The successful use of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline in research and drug development is contingent upon the correct preparation of stock and working solutions. This guide provides a scientifically grounded framework for handling this compound, with an emphasis on safety, the rationale for solvent selection, and robust, step-by-step protocols. By following these guidelines and employing careful experimental technique, researchers can ensure the integrity of their solutions and the reliability of their subsequent experimental outcomes.

References

  • Kishida Chemical Co., Ltd. (2021). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-chloroisoquinoline. Retrieved from [Link]

  • ChemBK. (n.d.). 3-bromo-6-chloro-4-hydroxy-8-methoxy-2-methylquinoline. Retrieved from [Link]

  • ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The halogenated 8 hydroxyquinolines. Retrieved from [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

Sources

Method

Microwave-assisted synthesis of 3-chloro-4-hydroxy-2-methylquinolines

Application Note: Microwave-Assisted Synthesis of 3-Chloro-4-hydroxy-2-methylquinolines Executive Summary This guide details a robust, scalable protocol for the synthesis of 3-chloro-4-hydroxy-2-methylquinoline (also kno...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-Chloro-4-hydroxy-2-methylquinolines

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 3-chloro-4-hydroxy-2-methylquinoline (also known as 3-chloro-2-methylquinolin-4(1H)-one). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for immunomodulators (e.g., Linomide analogs), antimalarials, and antibacterial agents.[1][2]

Traditional thermal methods (Conrad-Limpach synthesis followed by halogenation) suffer from harsh conditions, long reaction times (12–24 hours), and the use of high-boiling, difficult-to-remove solvents like diphenyl ether.[1] The microwave-assisted protocol described herein reduces total reaction time to under 30 minutes , improves yields by 15–20%, and utilizes "greener" solvent systems or solvent-free conditions.[1]

Scientific Background & Mechanism

The Target Scaffold

The 3-chloro-4-hydroxy-2-methylquinoline moiety exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms. Functionalization at the C3 position is chemically distinct because the C3 carbon in the enaminone system is electron-rich, making it susceptible to electrophilic aromatic substitution (halogenation).

Why Microwave Irradiation?

Conventional heating relies on conduction and convection, creating thermal gradients and "wall effects."[1] Microwave (MW) irradiation utilizes dielectric heating , where dipoles (solvent molecules or reagents) align with the oscillating electric field.[1]

  • Dipolar Polarization: Polar solvents (e.g., acetic acid, ethanol) generate internal heat rapidly.[1]

  • Arrhenius Acceleration: The ability to superheat solvents (above boiling point) in sealed vessels significantly increases the reaction rate constant (

    
    ).
    

Strategic Workflow

We utilize a Two-Stage Strategy for maximum purity and reproducibility. While one-pot methods exist, they often yield complex mixtures requiring tedious chromatography.[1]

  • Stage I (Core Construction): Modified Conrad-Limpach synthesis to form 4-hydroxy-2-methylquinoline.

  • Stage II (Functionalization): Regioselective C3-chlorination using N-chlorosuccinimide (NCS).

SynthesisWorkflow cluster_0 Stage I: Conrad-Limpach Start Aniline + Ethyl Acetoacetate Inter1 β-Anilinocrotonate (Intermediate) Start->Inter1 MW Step 1: Condensation (120°C, 5 min) Core 4-Hydroxy-2-methylquinoline (Core Scaffold) Inter1->Core MW Step 2: Cyclization (250°C, 10 min) Final 3-Chloro-4-hydroxy- 2-methylquinoline Core->Final MW Step 3: Chlorination (100°C, 8 min) Reagent + NCS (N-Chlorosuccinimide) Reagent->Core

Figure 1: Step-wise microwave-assisted synthesis workflow ensuring regioselectivity and high purity.

Detailed Experimental Protocols

Safety Note: Perform all reactions in a dedicated microwave reactor (e.g., CEM Discover, Anton Paar Monowave) with pressure control.[1] Do not use domestic microwaves. 3-chloro-4-hydroxyquinolines are potential irritants; handle with PPE.

Stage I: Synthesis of 4-Hydroxy-2-methylquinoline

This stage involves the condensation of aniline with ethyl acetoacetate followed by thermal cyclization.[3]

  • Reagents:

    • Aniline (10 mmol, 0.93 g)[1]

    • Ethyl Acetoacetate (10 mmol, 1.30 g)[1]

    • Catalyst: Glacial Acetic Acid (1 drop) or BiCl

      
       (10 mol%)[1]
      
    • Cyclization Medium: Solvent-free (on Silica Gel) or Diphenyl Ether (minimal volume). Recommendation: Solvent-free on Silica for green chemistry.

Protocol (Solvent-Free on Silica):

  • Mixing: In a beaker, mix aniline and ethyl acetoacetate. Add 1 drop of acetic acid. Stir for 1 minute.

  • Adsorption: Add Silica Gel (2.0 g, 230–400 mesh) to the mixture.[1] Mix thoroughly until a free-flowing powder is obtained.

  • MW Step 1 (Enamine Formation): Transfer powder to a quartz MW vessel. Irradiate at 120°C (Power: Dynamic, Max 150W) for 3 minutes .

  • MW Step 2 (Cyclization): Increase temperature to 250°C (Power: Dynamic, Max 300W) . Irradiate for 8–10 minutes .

    • Note: The high temperature drives the intramolecular cyclization and elimination of ethanol.

  • Workup: Cool to room temperature. Wash the silica with hot ethanol (3 x 10 mL) to extract the product. Filter to remove silica.

  • Isolation: Concentrate the filtrate. Recrystallize from ethanol/water.[4]

    • Expected Yield: 85–92%[1]

    • Appearance: White to off-white solid.

Stage II: Regioselective C3-Chlorination

Direct chlorination using N-chlorosuccinimide (NCS) is preferred over sulfuryl chloride (


) due to milder conditions and easier handling in MW.
  • Reagents:

    • 4-Hydroxy-2-methylquinoline (from Stage I) (5 mmol, 0.80 g)

    • N-Chlorosuccinimide (NCS) (5.5 mmol, 0.73 g)[1]

    • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid (10 mL)[1]

Protocol:

  • Preparation: Dissolve the quinoline derivative in 10 mL of Acetonitrile in a 30 mL MW process vial. Add NCS.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Temperature: 100°C

    • Time: 5–8 minutes

    • Stirring: High

    • Pressure Limit: 200 psi (safety cutoff)[1]

  • Workup:

    • Cool the reaction mixture to <50°C.

    • Pour the mixture into ice-cold water (50 mL). The product will precipitate immediately.

    • Filter the solid, wash with water (to remove succinimide byproduct), and dry.[1]

  • Purification: Recrystallize from Ethanol or DMF/Ethanol mixtures.

Data Analysis & Validation

Comparative Efficiency

The following table highlights the efficiency gains of the MW protocol versus the standard thermal method (reflux in benzene/diphenyl ether).

ParameterConventional Thermal MethodMicrowave-Assisted ProtocolImprovement Factor
Reaction Time (Stage I) 4–6 hours (Reflux)13 minutes~25x Faster
Reaction Time (Stage II) 2–4 hours5–8 minutes~20x Faster
Solvent Usage High (Benzene, Diphenyl Ether)Low/None (Silica, ACN)Green Profile
Overall Yield 55–65%80–88%+20% Yield
Energy Consumption High (Continuous heating)Low (Targeted heating)Cost Efficient
Characterization (Expected Data)
  • Melting Point: 260–262°C (dec).

  • IR (KBr): ~3300 cm

    
     (OH/NH stretch), ~1650 cm
    
    
    
    (C=O, amide I).[1]
  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       2.45 (s, 3H, CH
      
      
      
      )[1]
    • 
       7.2–8.1 (m, 4H, Ar-H)
      
    • 
       11.8 (br s, 1H, NH/OH)[1]
      
    • Absence of C3-H singlet (approx

      
       5.9) confirms chlorination.[1]
      

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or Incomplete Reaction Check1 Check 1: Temperature Reached? Problem->Check1 Action1 Increase Power or Switch to High-Absorbance Solvent (add 5% Ionic Liquid) Check1->Action1 No Check2 Check 2: Pressure Spikes? Check1->Check2 Yes Action2 Reduce ramp rate. Ensure headspace >50%. Check for ethanol evolution. Check2->Action2 Yes Check3 Check 3: Byproduct Formation? Check2->Check3 No Action3 Reduce Temp in Stage I. Ensure Equimolar NCS in Stage II. Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting common microwave synthesis issues.

  • Solvent Choice: If the reaction temperature stalls in Stage II, Acetonitrile may not be coupling efficiently with the MW field.[1] Add a "doping" agent like an ionic liquid (e.g., [bmim][PF6]) or switch to Acetic Acid, which has a higher loss tangent (

    
    ).[1]
    
  • Pressure Management: Stage I produces ethanol as a byproduct. In a sealed vessel, this raises pressure.[1] Ensure the vessel is rated for 300 psi or perform an "open vessel" MW reaction with a reflux condenser if available.

References

  • Nadaraj, V., & Selvi, S. T. (2010).[1][5] Synthesis of quinoline derivatives by acid catalyzed microwave-assisted approach. Organic Chemistry: An Indian Journal, 6(3), 108–111.[1]

  • Zaman, A., Khan, M., & Munawar, M. A. (2015).[1] Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry.

  • El-Hiti, G. A., et al. (2016).[1] Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. MDPI Molecules. [1]

  • Kappe, C. O. (2004).[1] Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [1]

  • Song, X., et al. (2012).[1] 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of quinoline derivatives in cell culture media

Topic: Troubleshooting Solubility of Quinoline Derivatives in Cell Culture Media Introduction: The "Crash" Phenomenon Welcome to the technical support hub for quinoline scaffolds. A common ticket we receive involves a re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility of Quinoline Derivatives in Cell Culture Media

Introduction: The "Crash" Phenomenon

Welcome to the technical support hub for quinoline scaffolds. A common ticket we receive involves a researcher successfully dissolving a quinoline derivative in DMSO, only to see the solution turn cloudy or precipitate immediately upon addition to cell culture media (DMEM/RPMI).

The Core Conflict: Quinoline (pKa ~4.9) and its derivatives are often weak bases. In standard cell culture media (pH 7.4), these molecules exist primarily in their neutral (uncharged) form , which is their least water-soluble state. When you spike a concentrated DMSO stock into aqueous media, the solvent environment shifts rapidly from lipophilic to hydrophilic, causing the compound to nucleate and precipitate—a phenomenon known as "crashing out."

This guide provides a tiered troubleshooting approach, moving from basic protocol adjustments to advanced formulation strategies.

Module 1: Emergency Triage (Quick Check)

Before altering your formulation, verify your physical mixing technique.

The "Jetting" Technique vs. Dropwise
  • The Issue: Adding media to the DMSO stock, or adding the stock dropwise down the side of the tube, creates local zones of high water/low solvent, triggering nucleation.

  • The Fix: Use the "Jetting" technique.

    • Have your culture media ready in a vortexing tube.

    • While vortexing the media at medium speed, inject the DMSO stock directly into the center of the liquid vortex.

    • Why it works: Rapid dispersion prevents the local concentration spikes that initiate crystal growth.

Module 2: Optimizing the Solvent System (DMSO)

Dimethyl sulfoxide (DMSO) is the standard vehicle, but it has toxicity limits. You must balance solubility against cell viability.

Q: My compound precipitates at 10 µM. How do I fix this without killing my cells?

Diagnosis: You are likely hitting the "Oiling Out" limit where the water content rises too fast. Protocol: Serial Dilution in DMSO (The "Sandwich" Method) Do not dilute your 10 mM stock directly into water/media to make a 100 µM working solution.

  • Step A (High Conc): Prepare 10 mM stock in 100% DMSO.

  • Step B (Intermediate): Dilute within DMSO to create a 1000x concentrate of your final target dose.

    • Example: If you need 10 µM in cells, make a 10 mM stock.

  • Step C (Final Spike): Spike this 1000x stock 1:1000 into pre-warmed media (37°C).

    • Result: Final DMSO is 0.1%.[1][2]

    • Note: Cold media promotes precipitation. Always pre-warm to 37°C.

Reference Data: DMSO Tolerance by Cell Line

Guidance: 0.1% is the gold standard.[3] Exceeding 0.5% requires vehicle control normalization.

Cell LineTissue OriginMax Safe DMSO (%)Notes
HepG2 Liver0.1% - 0.5%High metabolic activity; sensitive to solvent-induced enzyme induction.
MCF-7 Breast0.1% - 0.2%Estrogen receptor positive; DMSO can mimic/interfere with signaling at >0.5%.
HeLa Cervix0.5% - 1.0%Robust; tolerates higher solvent loads but morphology may change.
HUVEC Endothelial< 0.1%Extremely sensitive; primary cells crash easily.
Jurkat Leukemia0.1%Suspension cells; precipitation is harder to see visually.

Module 3: Advanced Formulation (Cyclodextrins)

If DMSO optimization fails (e.g., compound crashes at >0.1% DMSO), you must switch to an encapsulation strategy.

Q: What is the best alternative to DMSO for quinolines?

Answer: 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Quinolines are hydrophobic "guests" that fit perfectly inside the lipophilic cavity of the β-cyclodextrin "host," while the outer hydroxyl groups ensure water solubility.

Protocol: HP-β-CD Complexation

Do not just add powder to the media.

  • Prepare Vehicle: Dissolve HP-β-CD in water or PBS to make a 20-40% (w/v) stock . Filter sterilize (0.22 µm).

  • Solubilize Compound:

    • Method A (Solid Dispersion): Add excess quinoline powder to the CD solution. Stir for 24-48h at RT. Filter out undissolved solids. Quantify via HPLC.

    • Method B (Solvent Evaporation - Recommended): Dissolve quinoline in a small volume of acetone/ethanol. Add dropwise to the CD solution. Stir open-capped until organic solvent evaporates.

  • Cell Treatment: Dilute the complex into media.[4]

    • Safety Limit: Most cells tolerate up to 0.5 - 1% (w/v) HP-β-CD in the final media.[5]

Visualizing the Mechanism

G Quinoline Quinoline Derivative (Hydrophobic/Neutral) Complex Inclusion Complex (Water Soluble) Quinoline->Complex Encapsulation CD HP-β-Cyclodextrin (Bucket Shape) CD->Complex Media Cell Culture Media (pH 7.4, Aqueous) Complex->Media Stable Dispersion Cell Cell Membrane (Uptake) Media->Cell Equilibrium Release

Figure 1: Mechanism of HP-β-CD solubilization. The hydrophobic quinoline is shielded from the aqueous media until it reaches the cell membrane.

Module 4: The "Hidden" Variable (pH & Salt Formation)

Q: Can I use acid to dissolve it?

Technical Insight: Quinoline nitrogen protonation occurs at pH < 4.9. While adding HCl makes the stock soluble, you cannot maintain this pH in cell culture.

  • The Trap: If you acidify your stock to pH 4, it dissolves. When you pipette it into DMEM (pH 7.4, buffered by Bicarbonate/HEPES), the pH instantly jumps back to 7.4. The quinoline de-protonates and precipitates immediately.

The Workaround (Salt Selection): If you synthesize the compound yourself, isolate it as a Mesylate or Hydrochloride salt rather than the free base. While it may still revert to the free base in media, the kinetic solubility is often higher, allowing time for cellular uptake before precipitation occurs.

Module 5: Validation Workflow

How do you confirm your compound is actually in solution and not just a micro-suspension?

Protocol: The Centrifugation Check

Perform this before every critical IC50 assay.

  • Prepare your "dosed" media (e.g., 10 µM compound in DMEM).

  • Incubate at 37°C for 1 hour (mimicking assay start).

  • Centrifuge: 15,000 x g for 10 minutes.

  • Sample: Carefully remove the top 50% of the supernatant.

  • Quantify: Measure absorbance (UV-Vis) or HPLC peak area of the supernatant vs. a theoretical standard (dissolved in 100% DMSO).

  • Calculation:

    
    [6]
    
    • Pass Criteria: > 85%.[5] If lower, you are dosing a suspension, and your IC50 data will be invalid.

Validation Start Prepare Dosed Media (e.g. 10µM) Incubate Incubate 1h @ 37°C Start->Incubate Spin Centrifuge 15,000g / 10 min Incubate->Spin Measure Analyze Supernatant (HPLC/UV) Spin->Measure Decision Recovery >85%? Measure->Decision Proceed Proceed to Assay Decision->Proceed Yes Fail Reformulate (Go to Module 3) Decision->Fail No

Figure 2: Validation workflow to ensure soluble dosing.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Yuan, C., et al. (2014). DMSO toxicity and its implications for cell culture and drug screening. Journal of Pharmacological and Toxicological Methods. (General consensus on <0.1% safety limits).[1][3]

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. (Discussion on lipophilicity and solubility).
  • Sigma-Aldrich Technical Guides. Cell Culture Troubleshooting: Precipitates. Link

  • PubChem. Quinoline Compound Summary (pKa and Physical Properties). Link

Sources

Optimization

Removing unreacted starting materials from quinoline synthesis mixtures

Topic: Removing Unreacted Starting Materials from Quinoline Synthesis Mixtures Introduction: The Separation Challenge User Problem: "I have synthesized a quinoline derivative (e.g., via Skraup, Friedländer, or Combes), b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Starting Materials from Quinoline Synthesis Mixtures

Introduction: The Separation Challenge

User Problem: "I have synthesized a quinoline derivative (e.g., via Skraup, Friedländer, or Combes), but I cannot separate the product from the unreacted aniline or carbonyl starting materials. Column chromatography results in streaking, and standard extraction isn't working."

Technical Insight: The core difficulty lies in the similar basicity (


)  of quinolines and the starting anilines.
  • Aniline

    
    :  ~4.6[1]
    
  • Quinoline

    
    :  ~4.9[1]
    

Because their


 values are nearly identical, a standard acid-base extraction (protonating one but not the other) is mathematically impossible. Both will protonate at pH 2 and both will be free bases at pH 7.[1] To achieve separation, you must modify the chemical nature of the impurity or exploit specific non-covalent interactions.

Module 1: Chemical Scavenging & Extraction

Best for: Removing unreacted anilines without chromatography.[1]

Protocol A: The "Acetylation Switch" (Recommended)

Since you cannot separate aniline and quinoline by


 alone, you must change the aniline into a neutral amide (acetanilide) while leaving the quinoline as a base.

Mechanism: Acetic anhydride reacts selectively with the primary amine (aniline) to form acetanilide. Quinoline (tertiary amine) cannot react.[1] Acetanilide is neutral , while quinoline remains basic .[1]

Step-by-Step Workflow:

  • Crude Isolation: Dissolve your crude reaction mixture in an organic solvent (DCM or Ethyl Acetate).[1]

  • Scavenging: Add 1.2 – 1.5 equivalents (relative to estimated unreacted aniline) of acetic anhydride .

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC until the aniline spot disappears (converted to the higher

    
     acetanilide).
    
  • The pH Switch:

    • Step 4a (Acid Wash): Extract the organic layer with 1M HCl (3x).

      • Result: Quinoline protonates and moves to the Aqueous Layer . Acetanilide (neutral) stays in the Organic Layer .

    • Step 4b (Discard Organic): Discard the organic layer containing the acetanilide and non-basic impurities.

    • Step 4c (Basify): Basify the aqueous layer to pH >10 using 4M NaOH or

      
      .
      
    • Step 4d (Final Extraction): Extract the cloudy aqueous mixture with fresh DCM (3x).

  • Finish: Dry the combined organic layers over

    
     and concentrate.
    
Protocol B: Bisulfite Adducts (Friedländer Specific)

Best for: Removing unreacted aldehydes or methyl ketones.[1]

Mechanism: Sodium bisulfite forms water-soluble adducts with aldehydes and unhindered ketones.[1][2] Quinolines do not react.[1]

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ) .
    
  • Wash: Dissolve crude product in a water-immiscible solvent (EtOAc or Ether).[1]

  • Extraction: Wash the organic layer vigorously with the bisulfite solution (2x).

    • Observation: A precipitate may form at the interface; this is the adduct. Ensure it is removed with the aqueous phase.[3]

  • Result: The aldehyde is pulled into the aqueous phase.[2][4] The quinoline remains in the organic phase.

Module 2: Advanced Chromatography Solutions

Best for: Final purification when "streaking" or "tailing" occurs.

The Issue: Silica gel is slightly acidic (


 ~5). Basic quinolines interact strongly with silanol groups (

), causing peak broadening (tailing) and poor separation.[1]
Troubleshooting Guide: Mobile Phase Modifiers
Solvent SystemAdditiveApplication
DCM / MeOH 1% Triethylamine (TEA) Standard: Neutralizes silica acidity.[1][5] Prevents tailing.[1][6][7]
DCM / MeOH 1%

(conc.)
Alternative: Stronger modifier.[1] Shake solvent mix well before use.[1][8]
Hexane / EtOAc 1-2% TEA Lipophilic Quinolines: For less polar derivatives.[1]
Protocol C: Pre-treating the Silica Column

If adding TEA to the mobile phase isn't enough, "deactivate" the silica before running the column.[9]

  • Slurry: Prepare the silica slurry using Hexane/EtOAc + 5% Triethylamine .

  • Flush: Pour the column and flush with 2 column volumes of this basic solvent.

  • Equilibrate: Flush with your starting mobile phase (e.g., pure Hexane/EtOAc) to remove excess free amine.[1]

  • Run: Load your sample. The silica surface is now neutralized, and your quinoline will elute as a sharp band.

Module 3: The "Classic" High-Purity Methods

Best for: Large scale synthesis (Skraup) or when chromatography is too expensive.

Protocol D: Zinc Chloride Complexation

Historically used to isolate quinoline from coal tar, this method yields extremely high purity.[1]

  • Complexation: Dissolve crude oil in dilute HCl. Add a solution of Zinc Chloride (

    
    )  in dilute HCl.[1]
    
  • Crystallization: The Quinoline-

    
     double salt will crystallize/precipitate out.[1]
    
  • Filtration: Filter the solids and wash with cold dilute HCl (removes aniline salts which do not form insoluble Zn complexes as easily).[1]

  • Regeneration: Suspend the solid complex in water and add concentrated NaOH. The complex breaks, liberating free quinoline.

  • Isolation: Extract with ether or steam distill.[1]

Visual Decision Matrix

Figure 1: Purification Strategy Decision Tree

QuinolinePurification Start Crude Quinoline Mixture ImpurityCheck Identify Major Impurity Start->ImpurityCheck Aniline Unreacted Aniline (Amine) ImpurityCheck->Aniline Primary Amine Present Aldehyde Unreacted Aldehyde (Carbonyl) ImpurityCheck->Aldehyde Carbonyl Present Tar Polymerized Tar (Skraup Byproduct) ImpurityCheck->Tar Black/Viscous Method1 Acetylation Switch (Acetic Anhydride) Aniline->Method1 Chemical Derivatization Method2 Bisulfite Wash (NaHSO3) Aldehyde->Method2 Adduct Formation Method3 Steam Distillation or Filtration over Celite Tar->Method3 Physical Separation Chromatography Flash Chromatography (DCM/MeOH + 1% TEA) Method1->Chromatography Final Polish Method2->Chromatography Final Polish Method3->Chromatography Final Polish

Caption: Decision tree for selecting the optimal purification protocol based on the dominant impurity type.

FAQ: Troubleshooting Common Issues

Q: I tried acid extraction, but my quinoline didn't come back upon basification.

  • Diagnosis: You likely formed a water-soluble quaternary ammonium salt or a very polar hydrate.[1]

  • Fix: Instead of NaOH, use a milder base like Sodium Carbonate (

    
    ) to reach pH 9-10.[1] Use a more polar organic solvent for extraction, such as Chloroform/Isopropanol (3:1) , which is better at pulling polar heterocycles out of water than DCM.
    

Q: My product is an oil that refuses to crystallize.

  • Diagnosis: Impurities (even trace amounts of aniline) lower the melting point.

  • Fix: Convert your quinoline to a Picrate or Hydrochloride salt.[1]

    • Protocol: Dissolve oil in ethanol.[1] Add ethanolic picric acid (Caution: Explosive when dry) or HCl in ether.[1] The salt usually crystallizes instantly. Recrystallize the salt, then neutralize to recover the pure oil.

Q: Can I use steam distillation for substituted quinolines?

  • Diagnosis: Only if they are low molecular weight and stable.[1]

  • Guidance: Simple quinoline and methyl-quinolines steam distill well. High molecular weight derivatives (e.g., phenyl-substituted) have vapor pressures too low for this method.[1] Use Vacuum Distillation instead.[1]

References

  • Organic Syntheses. "Quinoline." Org.[1][3][10] Synth.1922 , 2, 79. Link (Describes the classic Skraup synthesis and Zinc Chloride purification method).[1]

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014.[1] (Detailed mechanisms for Skraup and Friedländer).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed., Butterworth-Heinemann, 2013.[1] (Standard reference for pKa values and specific purification of heterocycles).

  • Biotage. "Strategies for Flash Chromatography of Basic Compounds." Biotage Knowledge Base.[1] Link (Modern resin and silica modification techniques).[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman, 1989.[1] (Source for steam distillation and bisulfite adduct protocols).

Sources

Troubleshooting

Overcoming steric hindrance in 3-substituted quinoline synthesis

Topic: Overcoming Steric Hindrance in 3-Substituted Quinoline Synthesis Ticket ID: QZn-303-STERIC Status: Open Agent: Senior Application Scientist 🟢 System Status: Operational Current Issue: Users report low yields and f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 3-Substituted Quinoline Synthesis Ticket ID: QZn-303-STERIC Status: Open Agent: Senior Application Scientist

🟢 System Status: Operational

Current Issue: Users report low yields and failed cyclizations when introducing bulky substituents (e.g., tert-butyl, ortho-substituted aryls) at the quinoline 3-position. Root Cause Analysis: The 3-position of the quinoline ring is electronically distinct (less electrophilic than C2/C4) and sterically sensitive to the peri-hydrogen at C4. Standard protocols (Friedländer, Skraup) often fail due to kinetic barriers in the condensation step or catalyst deactivation in cross-coupling cycles.

🛠️ Troubleshooting Modules

Module 1: The Friedländer Blockade (Cyclization Failures)

Symptom: You are attempting to condense 2-aminobenzaldehyde with a ketone containing a bulky


-methylene group (e.g., tert-butyl methyl ketone), but the reaction stalls or yields <20%.

Diagnostic: In the classic Friedländer synthesis, the rate-determining step with bulky ketones is often the initial aldol condensation. The steric bulk prevents the nucleophilic attack of the enol on the aldehyde carbonyl.

Solution Protocol: Lewis Acid Catalysis & Solvent Tuning Standard Brønsted acids (HCl/H₂SO₄) are often insufficient for sterically demanding substrates. Switch to a high-valent Lewis Acid catalyst to activate the carbonyl without promoting polymerization.

Step-by-Step Protocol (Steric-Optimized):

  • Reagents: 2-Aminobenzophenone (1.0 equiv), Bulky Ketone (1.2 equiv).[1]

  • Catalyst: ZrCl₄ (10 mol%) or Sulfamic Acid (10 mol%) . Zirconium(IV) coordinates strongly to the carbonyl oxygen, increasing electrophilicity enough to overcome the steric barrier.

  • Solvent System: Solvent-free conditions (if liquid ketone) or Ionic Liquid [Hbim]BF₄ .

    • Why? Ionic liquids stabilize the charged transition states and allow for higher temperatures (100°C+) without the vapor pressure issues of ethanol.

  • Energy Input: Microwave Irradiation (300W, 100°C).

    • Mechanism:[2][3][4][5][6][7][8][9] Rapid dielectric heating overcomes the activation energy barrier (

      
      ) significantly faster than thermal reflux.
      

Quantitative Comparison:

Catalyst SystemConditionYield (Bulky Substrate)Reaction Time
HCl (aq)Reflux (EtOH)15%24 h
ZrCl₄ Solvent-free / 60°C 85-92% 2-4 h
[Hbim]BF₄100°C93%3 h

Reference: See BenchChem protocols for ZrCl₄ mediated synthesis and PMC Review on ionic liquids in Friedländer synthesis [1, 2].

Module 2: The Cross-Coupling Crunch (C3-Functionalization)

Symptom: You have a 3-haloquinoline scaffold and are attempting a Suzuki-Miyaura coupling with an ortho-substituted boronic acid. Conversion is low, and dehalogenation is observed.

Diagnostic: The oxidative addition of Pd into the C3-X bond is generally feasible, but the transmetallation and reductive elimination steps are severely hampered by the "cone angle" of the ligands when bulky groups are present. Standard PPh₃ ligands create a crowded metal center that stalls the cycle.

Solution Protocol: The Buchwald Ligand Switch You must switch to electron-rich, bulky biaryl phosphine ligands (Dialkylbiarylphosphines) that facilitate reductive elimination through steric relief.

Step-by-Step Protocol:

  • Substrate: 3-Bromoquinoline (1.0 equiv), o-Tolylboronic acid (1.5 equiv).

  • Catalyst System:

    • Pre-catalyst: Pd₂(dba)₃ (1-2 mol%).

    • Ligand: SPhos or XPhos (2-4 mol%).

    • Why? SPhos provides the optimal balance of electron donation (facilitating oxidative addition) and bulk (accelerating reductive elimination of the crowded biaryl product).

  • Base: K₃PO₄ (3.0 equiv) in Toluene/H₂O (20:1). Anhydrous conditions often fail for hindered couplings; trace water promotes the formation of the reactive boronate species.

  • Temperature: 100°C (Sealed tube).

Visualizing the Steric Relief:

CrossCoupling cluster_0 Standard Ligand (PPh3) cluster_1 Buchwald Ligand (SPhos) Fail Stalled Reductive Elimination Crowding Steric Clash (Pd Center) Crowding->Fail Success Rapid Product Release Relief Ligand Bulk forces Elimination Relief->Success Start Pd(II) Intermediate (Bulky Groups) Start->Crowding PPh3 Start->Relief SPhos/XPhos

Caption: Effect of ligand choice on the reductive elimination step in sterically hindered palladium cycles.

Reference: Application of Buchwald ligands in hindered biaryl synthesis [3, 4].

Module 3: Advanced C-H Activation (Regioselectivity)

Symptom: Users want to install a bulky group at C3 directly from Quinoline (C-H activation) but get mixtures of C2/C3 or mostly C2 products.

Diagnostic: C2 is the most acidic position (electronic control). To hit C3, you must override this preference. Steric hindrance at C3 is actually less than at C4 (peri-hydrogen), but the electronic activation is the hurdle.

Solution Protocol: Heteroatom-Guided Palladation Use a "Transient Directing Group" or specific heteroatom guidance if the substrate allows (e.g., quinoline-3-carboxamides).

Strategy:

  • Approach: Use Pd(OAc)₂ with a specific oxidant like Ag₂CO₃ .

  • Guidance: If the quinoline has a directing group (e.g., amide) at C3, it can direct ortho to itself (C2 or C4). However, for intermolecular C-H activation of unsubstituted quinoline at C3, one effective method involves C3-alkenylation or using N-oxide activation followed by reduction.

  • Alternative: For 3-arylquinolines, a "Heteroatom-guided" approach involves 3-palladation assisted by neighboring groups, followed by transmetallation.

Reference: Heteroatom-guided regioselective C-3 functionalization [5].

❓ Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for all Friedländer syntheses? A: Yes, and it is highly recommended for sterically hindered ketones. The thermal gradient is inverted (heating from inside out), which often suppresses side reactions like polymerization of the aminobenzaldehyde.

Q: My 3-substituted quinoline is oiling out and difficult to purify. Any tips? A: 3-Substituted quinolines with bulky alkyl groups are often lipophilic oils.

  • Fix: Convert to the HCl salt or Picrate salt for crystallization.

  • Protocol: Dissolve oil in Et₂O, bubble dry HCl gas. The hydrochloride salt usually precipitates as a white solid, which can be recrystallized from EtOH/Et₂O.

Q: Why does my Suzuki coupling yield dehalogenated starting material (Quinoline-H)? A: This is a classic symptom of the "Protodeboronation" or "Beta-Hydride Elimination" pathway competing with a slow transmetallation.

  • Fix: Increase the catalyst loading to 5 mol%, ensure your solvent is degassed (oxygen promotes homocoupling), and strictly use SPhos or XPhos to speed up the cycle.

📊 Decision Matrix: Choosing Your Route

DecisionTree Start Target: 3-Bulky-Quinoline HasKetone Do you have the corresponding bulky ketone? Start->HasKetone HasHalo Do you have 3-Haloquinoline? HasKetone->HasHalo No Friedlander Route A: Friedländer (Module 1) HasKetone->Friedlander Yes Suzuki Route B: Cross-Coupling (Module 2) HasHalo->Suzuki Yes CHAct Route C: C-H Activation (Module 3) HasHalo->CHAct No (Unsubstituted Core) Opt1 High Yield (Scalable) Friedlander->Opt1 Use ZrCl4 + MW Opt2 High Tolerance (Versatile) Suzuki->Opt2 Use Pd-SPhos Opt3 Low Atom Economy (Experimental) CHAct->Opt3 Use Ag2CO3/Pd(OAc)2

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on available precursors.

📚 References

  • BenchChem. (2025).[1] Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols. Retrieved from

  • NIH/PMC. (2021). Different catalytic approaches of Friedländer synthesis of quinolines. PMC8380456. Retrieved from

  • NobelPrize.org. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from

  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (Context on Buchwald Ligands). Retrieved from

  • PubMed. (2013). Heteroatom-guided, palladium-catalyzed regioselective C-H functionalization in the synthesis of 3-arylquinolines. Retrieved from

Sources

Optimization

Minimizing side products in the synthesis of polysubstituted quinolines

A Guide to Minimizing Side Products and Optimizing Reaction Outcomes Welcome to the Technical Support Center for Polysubstituted Quinoline Synthesis. This resource is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Products and Optimizing Reaction Outcomes

Welcome to the Technical Support Center for Polysubstituted Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis and effectively troubleshoot common challenges. The following frequently asked questions (FAQs) and in-depth guides provide practical, evidence-based solutions to minimize the formation of unwanted side products and enhance the yield and purity of your target molecules.

Frequently Asked Questions (FAQs)

General Questions

Q1: I'm observing multiple spots on my TLC plate that I suspect are side products. What are the most common types of byproducts in quinoline synthesis?

A1: The nature of side products is highly dependent on the specific synthetic method employed. However, some common classes of byproducts across various quinoline syntheses include:

  • Tars and Polymeric Materials: Particularly prevalent in reactions conducted under harsh acidic and high-temperature conditions like the Skraup and Doebner-von Miller syntheses. These are often complex, high-molecular-weight substances arising from the polymerization of intermediates.[1][2][3]

  • Regioisomers: A significant challenge in syntheses involving unsymmetrical ketones or anilines, such as the Friedländer and Combes reactions.[4][5]

  • Aldol Condensation Products: In base-catalyzed reactions like the Friedländer synthesis, the ketone starting material can undergo self-condensation, competing with the desired reaction pathway.[3][4][6]

  • Over-reduction or Partially Saturated Products: In reactions involving an oxidation step, such as the Skraup synthesis, incomplete oxidation or reduction of intermediates can lead to dihydro- or tetrahydroquinoline derivatives.[3]

  • Starting Material-Derived Byproducts: Self-condensation of starting materials, such as the formation of dibenzo[b,f][1][4]diazocines from 2-aminobenzophenones at high temperatures, can also occur.[6]

Troubleshooting Guides by Synthesis Method

The Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing polysubstituted quinolines, but it is not without its challenges. Common issues include the formation of regioisomers and aldol condensation byproducts.

Q2: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity with unsymmetrical ketones is a common challenge. The outcome is often influenced by the catalyst, solvent, and reaction temperature.

Underlying Cause: The reaction can proceed through two main pathways: an initial aldol condensation or the formation of a Schiff base.[7] With an unsymmetrical ketone, the enolate can form on either side of the carbonyl group, leading to two different aldol adducts and subsequently two regioisomeric quinoline products.

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst can significantly influence which regioisomer is favored.

    • Amine Catalysts: Cyclic secondary amines, such as pyrrolidine derivatives, have been shown to provide high regioselectivity for the 2-alkyl-substituted product.[8] The bicyclic pyrrolidine derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), is particularly effective.[9]

    • Acid Catalysts: Lewis acids and Brønsted acids can also be employed, though their effect on regioselectivity can be substrate-dependent.

  • Slow Addition of Ketone: Adding the unsymmetrical ketone slowly to the reaction mixture can improve regioselectivity.[8][9] This helps to maintain a low concentration of the ketone, which can favor the kinetically controlled product.

  • Temperature Control: The reaction temperature can impact the ratio of regioisomers. Experimenting with different temperatures may be necessary to optimize for the desired product.[8]

  • Use of Pre-formed Imines: To circumvent the issue of aldol side reactions and potentially improve regioselectivity, using a pre-formed imine of the o-aminoaryl aldehyde or ketone can be an effective strategy.[4]

Q3: My base-catalyzed Friedländer reaction is low-yielding, and I suspect self-condensation of my ketone starting material. How can I prevent this?

A3: Self-aldol condensation of the ketone is a frequent side reaction under basic conditions, leading to reduced yields of the desired quinoline.[3][4][6]

Troubleshooting Workflow for Aldol Condensation

start α,β-Unsaturated Carbonyl (e.g., Acrolein) acid_catalysis Strong Acid (H+) start->acid_catalysis polymerization Acid-Catalyzed Polymerization acid_catalysis->polymerization quinoline_synthesis Reaction with Aniline (Desired Pathway) acid_catalysis->quinoline_synthesis tar Tarry Byproducts polymerization->tar quinoline Quinoline Product quinoline_synthesis->quinoline

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the use of well-characterized ref...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the use of well-characterized reference standards.[1][2][3] This guide provides a comprehensive framework for the validation of a newly synthesized batch of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline, a key intermediate in various synthetic pathways. We will explore the necessary analytical techniques, compare their outcomes, and provide detailed experimental protocols to establish this compound as a reliable reference standard.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] This guide will adhere to the principles outlined in the ICH Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[4][6][7]

The Role of Reference Standards in Pharmaceutical Analysis

Reference standards are highly purified compounds that serve as a benchmark for confirming the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their impurities.[1][3] They are essential for:

  • Method Validation: Ensuring analytical methods are accurate, precise, and reliable.[1]

  • Quality Control: Guaranteeing the consistency and quality of different batches of a drug substance.[1][3]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA.[1][8]

There are different types of reference standards, including pharmacopoeial standards (from USP, EP, etc.) and in-house or working standards.[1][3] This guide focuses on the validation of an in-house synthesized batch of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline to qualify it as a working reference standard.

I. Structural Elucidation and Identity Confirmation

The first step in validating a new reference standard is to unequivocally confirm its chemical structure. A combination of spectroscopic techniques is employed for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.[9][10] Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[10]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Reference the chemical shifts to the residual solvent peak.[10]

Data Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the methyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern. The ¹³C NMR spectrum will provide information on the carbon framework, with the chemical shifts of carbons attached to electronegative atoms (Br, Cl, O, N) being particularly informative.[9]

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.[10] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

Experimental Protocol: Mass Spectrometry (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Data Acquisition: Infuse the sample into an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer. Acquire the spectrum in positive or negative ion mode.

  • Data Analysis: Determine the monoisotopic mass of the parent ion and compare it with the calculated theoretical mass for C₁₀H₇BrClNO.

C. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[10]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat sample using a diamond ATR accessory.

  • Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as O-H (hydroxyl), C-H (aromatic and methyl), C=C (aromatic), and C-N bonds.[10]

II. Purity Determination and Impurity Profiling

A high degree of purity is a critical attribute of a reference standard.[11] A combination of chromatographic and other analytical techniques is necessary to assess purity and identify any potential impurities.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for determining the purity of pharmaceutical compounds.[11] A validated HPLC method can separate the main compound from any related impurities.

Experimental Protocol: HPLC-UV Purity Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for quinoline derivatives.

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: Determined by acquiring a UV spectrum of the compound; a wavelength of maximum absorbance should be chosen.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

Validation of the HPLC Method (as per ICH Q2(R1)) [4][5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting peak area against a series of known concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Table 1: Sample HPLC Validation Data (Hypothetical)

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%0.8%
LOD -0.01 µg/mL
LOQ -0.03 µg/mL
B. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound.[13] This is a fundamental technique for confirming the empirical formula.

Experimental Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh a small amount of the dried sample (1-3 mg) into a tin capsule.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Comparison: The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula.

Table 2: Elemental Analysis Data Comparison (Hypothetical)

ElementTheoretical %Experimental %
Carbon (C) 43.7643.68
Hydrogen (H) 2.572.61
Nitrogen (N) 5.105.05
C. Residual Solvents (Gas Chromatography - GC)

Residual solvents are organic volatile chemicals used in the synthesis of drug substances.[11] Their levels must be controlled and monitored. Gas chromatography with a flame ionization detector (GC-FID) is the standard method for this analysis.

D. Water Content (Karl Fischer Titration)

The water content of the reference standard should be determined as it can affect the purity value. Karl Fischer titration is the most accurate method for this purpose.

E. Inorganic Impurities (ICP-MS or ICP-OES)

Inductively coupled plasma-mass spectrometry (ICP-MS) or optical emission spectrometry (ICP-OES) can be used to determine the levels of elemental impurities, particularly heavy metals.[14]

III. Comparison with Alternatives

When a new in-house reference standard is validated, it is often compared to a commercially available standard, if one exists, or to a previously validated in-house batch.

Table 3: Comparison of In-House vs. Commercial Reference Standard (Hypothetical)

ParameterIn-House StandardCommercial Standard
Purity (HPLC) 99.8%99.5%
¹H NMR Conforms to structureConforms to structure
Mass Spectrum Correct m/zCorrect m/z
Water Content 0.1%0.2%
Cost LowerHigher

IV. Workflow and Data Integration

The validation of a reference standard is a multi-faceted process that requires the integration of data from various analytical techniques.

Caption: Workflow for the validation of a chemical reference standard.

V. Conclusion

The validation of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline as a reference standard is a rigorous process that requires a suite of analytical techniques to confirm its identity, purity, and suitability for its intended use. By following the principles outlined in this guide and adhering to regulatory guidelines such as ICH Q2(R1), researchers can establish a well-characterized in-house reference standard. This ensures the reliability and reproducibility of analytical data, which is fundamental to the advancement of drug discovery and development.

References

  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards. Retrieved from [Link]

  • Agilent. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Slideshare. Reference standards in Pharmaceutical Industries. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • UFAG Laboratorien AG. Elemental analysis and heavy metals for the pharmaceutical sector. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Retrieved from [Link]

  • PMC. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline

Topic: Personal Protective Equipment for handling 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for handling 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary & Compound Profile

Compound: 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline CAS Number: 1333254-43-5 Physical State: White to off-white solid Primary Application: Critical intermediate in the synthesis of TNF-


 modulators and other heterocyclic pharmaceutical agents.[1][2][3]

This guide provides an authoritative safety framework for handling this specific halogenated quinoline derivative. While often treated as a standard organic building block, the presence of multiple halogen substituents (bromo- and chloro-) on the quinoline core necessitates strict adherence to dust control and contact prevention protocols to avoid sensitization and mucous membrane irritation.[1]

Hazard Identification & Risk Assessment

Based on GHS Classification standards for halogenated quinoline derivatives.

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWARNING
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationWARNING
STOT - Single Exposure Category 3H335: May cause respiratory irritationWARNING

Expert Insight: The 4-hydroxy position allows for tautomerism (quinolin-4-ol vs. quinolin-4-one).[1] In synthesis, this moiety is frequently converted using aggressive chlorinating agents (e.g., POCl


) [1]. Therefore, while the solid itself is an irritant, the downstream reaction mixtures are often corrosive and water-reactive. Your PPE strategy must account for the process , not just the precursor .
Personal Protective Equipment (PPE) Matrix

The following decision logic dictates the required PPE based on the specific operational scale and context.

PPE_Logic Start Operation Type SmallScale Analytical Weighing (<100 mg) Start->SmallScale PrepScale Prep Scale / Synthesis (>100 mg or Solution) Start->PrepScale Level1 LEVEL 1: Standard Nitrile Gloves (0.11mm) Safety Glasses Lab Coat SmallScale->Level1 Low Dust Risk Level2 LEVEL 2: Enhanced Double Nitrile or Butyl Chemical Splash Goggles Fume Hood Mandatory PrepScale->Level2 Splash/Aerosol Risk

Figure 1: PPE Selection Logic Flow based on operational scale.

Detailed PPE Specifications
  • Hand Protection:

    • Standard Handling: Nitrile rubber gloves (minimum thickness 0.11 mm). Break-through time >480 min.

    • Solution Handling (DCM/Chloroform): If dissolved in halogenated solvents, use PVA or Laminate (Silver Shield) gloves as secondary liners, or double-glove with specific "High-Risk" nitrile.[1] Standard nitrile degrades rapidly in chlorinated solvents.

  • Eye Protection:

    • Solids: ANSI Z87.1 compliant safety glasses with side shields.

    • Reactions: Chemical splash goggles are mandatory when heating or using reagents like POCl

      
      .
      
  • Respiratory Protection:

    • Engineering Control: All open handling must occur within a certified chemical fume hood operating at 80-100 fpm face velocity.[1]

    • Outside Hood: If weighing outside a hood is unavoidable (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.

Operational Handling Protocol
A. Weighing & Transfer (Solid State)

Objective: Prevent dust generation and static dispersion.

  • Static Control: Halogenated quinolines can be static-prone.[1] Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Containment: Weigh into a tared vial or flask. Do not use weighing boats for quantities >1g; transfer losses increase contamination risk.

  • Clean-up: Immediately wipe the balance area with a damp Kimwipe (acetone or methanol) to capture invisible dust.

B. Reaction Setup (Synthesis Context)

Context: Conversion to 3-chloro-4-hydroxy intermediates often involves high heat.[1]

  • Solvent Choice: This compound has limited solubility in non-polar solvents. It is typically suspended in POCl

    
     or dissolved in hot acetic acid/DMF.
    
  • Thermal Management:

    • Protocol: When reacting with phosphoryl chloride (POCl

      
      ) at 100°C (a common next step), ensure the system is under an inert atmosphere (Nitrogen/Argon) [2].
      
    • Quenching: The workup of the resulting reaction mixture is highly exothermic. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. Never add water to the reaction vessel.

Emergency Response & Spill Management

Spill_Response Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Spill Assess->Solid Liquid Solution Spill Assess->Liquid Action1 Dampen with inert oil/solvent to suppress dust Solid->Action1 Action2 Absorb with Vermiculite or Chem-Sorb pads Liquid->Action2 Dispose Seal in HazWaste Bag Label: 'Halogenated Organic' Action1->Dispose Action2->Dispose

Figure 2: Immediate response workflow for solid vs. liquid spills.

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as they may increase dermal absorption of the halogenated compound.

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.[4] Seek medical attention if irritation persists.

Waste Disposal Strategy

Proper disposal is critical due to the halogen content (Bromine/Chlorine), which requires specific incineration protocols to prevent the formation of dioxins or corrosive gases.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical SolidCollect in a dedicated container labeled "Halogenated Organic Solid."[1] Do not mix with oxidizers.
Liquid Waste Halogenated Solvent WasteIf dissolved (e.g., in DCM), dispose in the "Halogenated" carboy. Do not mix with aqueous acid/base waste streams.[5][6]
Contaminated PPE Hazardous DebrisGloves and wipes must be bagged and tagged as hazardous waste, not general trash.
References
  • BenchChem. Essential Safety and Logistical Information for Handling Quinoline Derivatives. BenchChem Safety Resources.[7] Link

  • World Intellectual Property Organization (WIPO). Heterocyclic Compounds Useful as Modulators of TNF-alpha. Patent WO2017023905A1. (Describes synthesis and handling of 6-bromo-3-chloro-2-methylquinolin-4-ol). Link

  • Fisher Scientific. Safety Data Sheet: 6-Bromo-2-methylquinoline (Analogous Structure).Link

  • BLD Pharm. Product Information: 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline (CAS 1333254-43-5).[1][8][9]Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-chloro-4-hydroxy-2-methylquinoline
Reactant of Route 2
6-Bromo-3-chloro-4-hydroxy-2-methylquinoline
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